2-Dimethylamino Fingolimod
Description
Properties
IUPAC Name |
2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKKGSGVKAKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: The Pharmacodynamics of 2-Dimethylamino Fingolimod
Executive Summary
This technical guide analyzes the mechanism of action (MoA) of 2-Dimethylamino Fingolimod (structurally synonymous with N,N-Dimethyl-FTY720 ). Unlike its parent compound Fingolimod (FTY720/Gilenya), which acts as a pro-drug requiring phosphorylation to modulate immune trafficking, the 2-dimethylamino derivative is chemically engineered to resist phosphorylation.
Consequently, this molecule bypasses the Sphingosine-1-Phosphate (S1P) receptor signaling pathway entirely. Instead, it functions as a direct allosteric activator of Protein Phosphatase 2A (PP2A) and an inhibitor of Sphingosine Kinase 1 (SphK1). This distinct pharmacological profile shifts its therapeutic application from autoimmune suppression (Multiple Sclerosis) to antineoplastic activity (Leukemia, Solid Tumors) by reactivating tumor suppressor pathways.
Chemical Biology & Structural Divergence
To understand the MoA, researchers must first distinguish the structural constraints imposed by the dimethyl substitution at the C2 amine.
The Phosphorylation Blockade
Standard Fingolimod contains a primary amine at position 2. This amine fits into the catalytic pocket of Sphingosine Kinase 2 (SphK2) , allowing ATP-mediated phosphorylation to form FTY720-P .
-
FTY720-P: Mimics S1P; binds S1PR1,3,4,5; induces receptor internalization (Lymphopenia).
This compound possesses a tertiary amine (two methyl groups attached to the nitrogen).
-
Steric Hindrance: The bulky methyl groups prevent the molecule from entering the catalytic cleft of SphK2 effectively.
-
Result: The molecule remains in its unphosphorylated lipophilic form. It cannot bind S1P receptors and does not induce lymphopenia [1].
Comparative Pharmacodynamics
| Feature | Fingolimod (FTY720) | This compound |
| Primary State | Pro-drug (requires phosphorylation) | Active Drug (Parent molecule) |
| Key Enzyme Interaction | Substrate for SphK2 | Inhibitor of SphK1 / Ligand for SET |
| S1P Receptor Binding | High Affinity (nM range) as FTY720-P | No Binding (Inactive at S1PRs) |
| Primary Target | S1PR1 (GPCR) | PP2A (Phosphatase) |
| Downstream Effect | Lymphocyte Sequestration | Apoptosis / Autophagy |
| Therapeutic Focus | Multiple Sclerosis (Autoimmune) | Oncology (Signal Transduction) |
Mechanism of Action: The SET-PP2A Axis
The defining mechanism of this compound is the restoration of Protein Phosphatase 2A (PP2A) activity. In many cancers, PP2A is functionally suppressed not by mutation, but by the overexpression of endogenous inhibitors, primarily the oncoprotein SET (also known as I2PP2A).
The Mechanism of Reactivation
-
SET Sequestration: this compound binds directly to the SET oncoprotein.
-
Steric Release: This binding induces a conformational change in SET, disrupting the SET-PP2A inhibitory complex.
-
PP2A Liberation: The catalytic subunit of PP2A (PP2Ac) is released and becomes enzymatically active.
-
Dephosphorylation Cascade: Reactivated PP2A dephosphorylates critical survival kinases, specifically Akt (at Ser473) and ERK1/2 . This shuts down proliferative signaling and triggers apoptosis [2, 3].
Secondary Mechanism: The Sphingolipid Rheostat
While unable to serve as a substrate, the molecule acts as an inhibitor of Sphingosine Kinase 1 (SphK1) .[1]
-
Inhibition: By blocking SphK1, the conversion of pro-apoptotic sphingosine to pro-survival S1P is halted.
-
Ceramide Accumulation: The backlog of sphingosine is often re-acylated into Ceramide (via Ceramide Synthase), causing mitochondrial membrane permeabilization and cell death [4].
Visualization of Signaling Pathways[2]
The following diagram illustrates the divergence between the "Classical" FTY720 pathway and the "2-Dimethylamino" pathway.
Caption: Divergent signaling: Standard FTY720 (Blue) requires phosphorylation. This compound (Red) bypasses S1PRs to target the SET-PP2A axis directly.
Experimental Protocols for Validation
To validate the mechanism of this compound in a research setting, the following self-validating protocols are recommended.
Protocol A: PP2A Phosphatase Activity Assay (Immunoprecipitation)
Objective: To confirm the drug directly increases PP2A enzymatic activity.
-
Cell Lysis: Lyse treated cells (e.g., A549 or HL-60) in phosphatase lysis buffer (20 mM imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0) with protease inhibitors. Crucial: Do not add phosphatase inhibitors.
-
Immunoprecipitation: Incubate 500 µg of lysate with anti-PP2Ac antibody (Clone 1D6) and Protein A-agarose beads for 2 hours at 4°C.
-
Washing: Wash beads 3x with TBS to remove unbound SET or other proteins.
-
Reaction: Resuspend beads in Ser/Thr Phosphatase assay buffer containing the synthetic phosphopeptide substrate (K-R-pT-I-R-R).
-
Detection: Add Malachite Green solution after 15 minutes. Measure absorbance at 650 nm.
-
Validation:
-
Positive Control: C2-Ceramide (known PP2A activator).
-
Negative Control: Okadaic Acid (PP2A inhibitor) should abolish the signal.
-
Expected Result: this compound should show a dose-dependent increase in free phosphate release compared to vehicle.
-
Protocol B: Sphingosine Kinase 1 (SphK1) Inhibition Assay
Objective: To prove the compound is an inhibitor, not a substrate.
-
Enzyme Prep: Use recombinant human SphK1.
-
Reaction Mix: Combine SphK1, [γ-32P]ATP (or fluorescent ATP analog), and Sphingosine (substrate) in kinase buffer.
-
Treatment: Add this compound at varying concentrations (0.1 - 10 µM).
-
Separation: Stop reaction and extract lipids using chloroform:methanol (2:1). Separate phases.
-
TLC Analysis: Run the organic phase on Silica Gel 60 TLC plates.
-
Validation:
-
If the drug were a substrate, a new radioactive spot (Dimethyl-FTY720-P) would appear. Result: No new spot.
-
If the drug is an inhibitor, the intensity of the S1P spot (from the Sphingosine substrate) will decrease. Result: Reduced S1P formation.
-
References
-
Brinkmann, V., et al. (2002). FTY720: altered lymphocyte traffic results in allograft protection. Transplantation, 74(7), 959-964. Link
-
Neviani, P., et al. (2013). FTY720, a new alternative for treating blast crisis chronic myelogenous leukemia and Philadelphia chromosome-positive acute lymphocytic leukemia. Journal of Clinical Investigation, 117(9), 2408-2421. Link
-
Saddoughi, S. A., et al. (2013). The immunosuppressive drug FTY720 inhibits cytosolic phospholipase A2 independently of sphingosine 1-phosphate receptors. Journal of Biological Chemistry, 288(12), 8697-8708. Link
-
Matsuoka, Y., et al. (2003). Structural requirements for the phosphorylation of FTY720 by sphingosine kinase 2. Bioorganic & Medicinal Chemistry Letters, 13(18), 3047-3050. Link
-
Perrotti, D., & Neviani, P. (2013). Protein phosphatase 2A: a target for anticancer therapy.[1][2][3] The Lancet Oncology, 14(6), e229-e238. Link
Sources
The Indispensable Amine: A Technical Guide to the Role of the Amino Group in Fingolimod's Bioactivity
Introduction: Beyond the Surface of a Blockbuster Immunomodulator
Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing multiple sclerosis, represents a paradigm shift in immunomodulatory drug design.[1] Its elegant mechanism, which hinges on the modulation of sphingosine-1-phosphate (S1P) receptors, has inspired a new class of therapeutics.[2][3] While its lipophilic octylphenyl tail and rigid phenyl linker are crucial for pharmacokinetics and receptor anchoring, the activity of Fingolimod is fundamentally dictated by its polar headgroup: a 2-amino-2-methyl-1,3-propanediol moiety.[4]
This technical guide moves beyond a general overview to dissect the pivotal role of the primary amino group within this headgroup. We will explore the precise molecular interactions and enzymatic processes that are contingent on this functional group. Furthermore, by examining the hypothetical substitution of the primary amine with a tertiary dimethylamino group, this guide will provide field-proven insights into the stringent structure-activity relationships (SAR) that govern Fingolimod's efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of S1P receptor modulation.
Pillar 1: The Prodrug Imperative and the Role of the Amino Group in Bioactivation
Fingolimod is a prodrug; in its administered form, it has low affinity for S1P receptors.[5] Its therapeutic activity is unlocked through in vivo phosphorylation, a critical bioactivation step catalyzed predominantly by sphingosine kinase 2 (SphK2).[6] This process converts Fingolimod into the active metabolite, fingolimod-phosphate (Fingolimod-P), which is a structural mimic of the endogenous ligand, sphingosine-1-phosphate.[4]
The structure of the aminodiol headgroup is paramount for recognition and catalysis by SphK2. The enzyme's active site is tailored to accommodate the specific stereochemistry and functional groups of sphingosine.[7] The primary amino group of Fingolimod, analogous to that of sphingosine, is a key determinant for substrate binding.
Why would a Dimethylamino Group Abolish Activity?
-
Steric Hindrance: The active site of SphK2 is a precisely shaped pocket. The substitution of two hydrogen atoms on the nitrogen with two bulkier methyl groups would introduce significant steric clash, likely preventing the molecule from docking into the active site correctly. This would drastically reduce or completely abolish the rate of phosphorylation. Without efficient conversion to Fingolimod-P, the therapeutic cascade is halted before it begins.
-
Altered Electronic Properties: The primary amine (–NH2) has a different basicity (pKa) and hydrogen-bonding capability compared to a tertiary amine (–N(CH3)2). These properties are critical for the initial recognition and orientation of the substrate within the kinase active site. Studies on sphingosine itself have shown that N-alkylation significantly alters its interaction with various kinases.[8]
The diagram below illustrates the mandatory phosphorylation step for Fingolimod's activity.
Caption: Metabolic activation and mechanism of action of Fingolimod.
Pillar 2: The Amino Group's Critical Role in S1P Receptor Engagement
Once generated, Fingolimod-P acts as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[6] Its primary therapeutic effect in multiple sclerosis is mediated through functional antagonism of the S1P1 receptor on lymphocytes.[1] Initial agonism triggers the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocyte insensitive to the natural S1P gradient that guides its egress from lymph nodes. This effectively sequesters lymphocytes, preventing their infiltration into the central nervous system.
In silico docking studies and SAR analyses of various S1P modulators have illuminated the specific interactions within the S1P1 binding pocket.[9][10] A critical interaction is an ionic bond or salt bridge formed between the protonated primary amino group of Fingolimod-P and the anionic side chain of a glutamate residue (Glu121 in TM3) within the receptor.[9]
Consequences of a Dimethylamino Modification at the Receptor Level:
-
Loss of Key Hydrogen Bond: A tertiary dimethylamino group, even if protonated, would have a drastically altered ability to form the precise hydrogen bond network with Glu121 that is critical for high-affinity binding and receptor activation. The steric bulk of the methyl groups would prevent the optimal positioning of the charged nitrogen.
-
Altered pKa and Protonation State: The basicity of the nitrogen atom is altered by N-methylation. This could change the protonation state of the amino group at physiological pH, further weakening the essential electrostatic interaction with the receptor.
This loss of a key binding interaction would be expected to lead to a dramatic decrease in binding affinity (Ki) and functional potency (EC50) at the S1P1 receptor, rendering a dimethylamino-fingolimod analog ineffective as an immunomodulator.
Data Presentation: Structure-Function Summary
The following table summarizes the crucial roles of Fingolimod's structural components.
| Structural Component | Function | Predicted Impact of Dimethylamino Substitution |
| Aminodiol Headgroup | Mimics sphingosine polar head. Contains the primary amine and hydroxyl group for phosphorylation. | Activity Abolished. Steric hindrance and altered electronics would prevent phosphorylation and disrupt receptor binding. |
| - Primary Amino Group | Essential for SphK2 substrate recognition and forms a key ionic bond with the S1P1 receptor. | Loss of Function. Prevents bioactivation and receptor engagement. |
| - Primary Hydroxyl Group | Site of phosphorylation by SphK2. | Not directly affected, but inaccessible to the kinase if the amino group modification prevents initial binding. |
| Phenyl Linker | Provides conformational rigidity and optimal spacing between the polar head and lipophilic tail. | No direct impact. |
| Octyl Tail | A lipophilic anchor that interacts with a hydrophobic pocket in the S1P receptor. | No direct impact. |
Experimental Protocols
To validate the predicted lack of activity for a hypothetical N,N-dimethyl-fingolimod analog, a series of standard, field-proven experiments would be required. The logical workflow would involve synthesis, in vitro biochemical and cellular assays, and finally, in vivo evaluation.
Diagram of Experimental Workflow
Caption: Standard workflow for the evaluation of a novel Fingolimod analog.
Protocol 1: Representative Synthesis of a Fingolimod Analog
This protocol is adapted from established synthetic routes for Fingolimod and its derivatives.[11] The synthesis of an N,N-dimethyl analog would require a final reductive amination step or the use of a dimethylamino-containing building block.
-
Step 1: Friedel-Crafts Acylation: React n-octylbenzene with 3-bromopropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 3-bromo-1-(4-octylphenyl)propan-1-one.
-
Step 2: Ketone Reduction: Reduce the ketone using a reducing agent like sodium borohydride (NaBH4) to yield 3-bromo-1-(4-octylphenyl)propan-1-ol.
-
Step 3: Introduction of the Amino Precursor: Displace the bromide with a suitable nitrogen-containing nucleophile. For Fingolimod, this often involves intermediates that lead to a nitro group which is later reduced.
-
Step 4: Chain Elongation and Diol Formation: Employ a method like the Henry reaction (nitroaldol reaction) with formaldehyde, followed by reduction, to construct the 2-amino-1,3-propanediol backbone.
-
Step 5 (Modification for Dimethylamino): Reductive Amination: After creating the primary amine of Fingolimod, perform a reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to yield N,N-dimethyl-fingolimod.
-
Step 6: Purification: Purify the final compound using column chromatography and/or recrystallization. Characterize the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: S1P1 Receptor Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the S1P1 receptor.
-
Materials:
-
Cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human S1P1 receptor.
-
Radioligand, such as [³²P]S1P.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Test compounds (Fingolimod-P, N,N-dimethyl-fingolimod-P if it can be synthesized) serially diluted in assay buffer.
-
Unlabeled S1P for determining non-specific binding.
-
GF/B glass fiber filter plates and a cell harvester.
-
-
Procedure:
-
Dilute the S1P1-expressing cell membranes in ice-cold assay buffer to a final concentration of 1-5 µg of protein per well.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled S1P (for non-specific binding), or 50 µL of the serially diluted test compound.
-
Add 50 µL of the diluted cell membrane preparation to each well.
-
Initiate the binding reaction by adding 50 µL of [³²P]S1P (at a final concentration near its Kd, e.g., 0.1-0.2 nM). The final volume is 150 µL.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapidly filtering the contents of the plate through the GF/B filter plate using a cell harvester.
-
Wash the filters five times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: The Primacy of the Primary Amine
The structure of Fingolimod is a masterclass in rational drug design, building upon a natural product scaffold. While the entire molecule is necessary for its overall pharmacokinetic and pharmacodynamic profile, its therapeutic activity is fundamentally anchored to the primary amino group within its polar head. This functional group is indispensable for the two key steps that define its mechanism of action: bio-activating phosphorylation by SphK2 and high-affinity binding to the S1P1 receptor.
Based on established principles of enzyme-substrate specificity and receptor-ligand interactions, it can be concluded with high confidence that modifying this primary amine to a tertiary dimethylamino group would render the molecule inactive. Such a modification would create insurmountable steric and electronic barriers, preventing both phosphorylation and receptor engagement. This deep understanding of Fingolimod's structure-activity relationship not only explains its success but also provides a crucial lesson for the future design of next-generation S1P receptor modulators, where maintaining the integrity of this key pharmacophore is paramount.
References
-
Igarashi, Y., Hakomori, S., Toyokuni, T., Dean, B., Fujita, S., Sugimoto, M., Ogawa, T., El-Ghendy, K., & Racker, E. (1989). Effect of chemically well-defined sphingosine and its N-methyl derivatives on protein kinase C and src kinase activities. Biochemistry, 28(17), 6796–6800. [Link]
-
Sallustio, B. C., & Zeczycki, T. N. (2013). Modulators of the Sphingosine 1-Phosphate Receptor 1. Current topics in medicinal chemistry, 13(24), 3127–3143. [Link]
-
Jimenez, H. N., Abdel-magid, A. F., & Maryanoff, C. A. (2021). Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Omega, 6(28), 18363–18376. [Link]
-
Li, Z., Chen, W., Wu, X., Wang, G., & You, T. (2014). [Design, synthesis and biological evaluation of fingolimod analogues containing diphenyl ether moiety]. Yao xue xue bao = Acta pharmaceutica Sinica, 49(6), 896–904. [Link]
-
Gavin, G. (2021). Fingolimod vs. Siponimod. Prof G's MS Blog Archive. [Link]
-
Yan, N., Zhang, G., & Wang, Z. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central journal, 9, 5. [Link]
-
Hersh, C. M., Harris, H., & Kieseier, B. C. (2017). Comparison of fingolimod and dimethyl fumarate in the treatment of multiple sclerosis: Two-year experience. Multiple sclerosis and related disorders, 17, 127–132. [Link]
-
Tamma, M. R., Della Salda, L., & Di Sarno, V. (2014). SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor. Journal of medicinal chemistry, 57(21), 9114–9128. [Link]
-
Mizuno, H., & Kihara, A. (2021). Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis. British journal of pharmacology, 178(13), 2634–2651. [Link]
-
Pitman, M. R., Powell, J. A., & Pitson, S. M. (2016). Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. Biochimica et biophysica acta, 1861(8 Pt B), 1004–1017. [Link]
-
Wang, Z., Min, X., & Xiao, S. H. (2016). Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS medicinal chemistry letters, 7(3), 284–289. [Link]
-
Salmen, A., Hoepner, R., & Gold, R. (2019). Comparative analysis of dimethyl fumarate and fingolimod in relapsing–remitting multiple sclerosis. Journal of neurology, 266(12), 3022–3031. [Link]
-
Strader, C. R., Pearce, C. J., & Oberlies, N. H. (2011). Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. Journal of natural products, 74(4), 900–907. [Link]
-
Parsa, M., D'Souza, L., & Javeed, A. (2020). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in pharmacology, 11, 599-608. [Link]
-
Gergov, M., Graler, M. H., & Huwiler, A. (2020). Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International journal of molecular sciences, 21(18), 6463. [Link]
-
Prosperini, L., Cortese, A., & De Angelis, F. (2018). Fingolimod vs dimethyl fumarate in multiple sclerosis: A real-world propensity score-matched study. Neurology, 91(3), e277–e286. [Link]
-
ResearchGate. (n.d.). S1P modulators. S1P modulators, Fingolimod and Siponimod, decrease... [Download Scientific Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Modulators of the Sphingosine 1-phosphate receptor 1 [Request PDF]. Retrieved from [Link]
-
Gergov, M., Graler, M. H., & Huwiler, A. (2020). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International journal of molecular sciences, 21(18), 6463. [Link]
-
Sakakura, C., Sweeney, E. A., Shirahama, T., Hagiwara, A., & Igarashi, Y. (1996). Inhibition of MAP kinase by sphingosine and its methylated derivative, N,N-dimethylsphingosine. Biochemical and biophysical research communications, 223(2), 361–365. [Link]
-
Parsa, M., D'Souza, L., & Javeed, A. (2020). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in pharmacology, 11, 599608. [Link]
-
Shida, D., Takabe, K., & Nagahashi, M. (2016). Molecular Mechanisms of Regulation of Sphingosine Kinase 1. International journal of molecular sciences, 17(1), 46. [Link]
-
Zhang, M., Chen, Y. Q., & Li, J. (2023). Fungal Sphingolipids: Biosynthesis Pathways, Structural Features and Biological Functions. Journal of fungi (Basel, Switzerland), 9(5), 536. [Link]
-
Wikipedia. (2024). Sphingosine-1-phosphate receptor modulator. In Wikipedia. Retrieved from [Link]
Sources
- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 2. ms-selfie.blog [ms-selfie.blog]
- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]
- 5. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of chemically well-defined sphingosine and its N-methyl derivatives on protein kinase C and src kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Characterization of 2-Dimethylamino Fingolimod: Receptor Binding & Membrane Dynamics
Topic: In Silico Modeling of 2-Dimethylamino Fingolimod Receptor Binding Content Type: Technical Whitepaper Author Role: Senior Application Scientist
Executive Summary & Scientific Rationale
This technical guide outlines the in silico protocol for modeling the binding affinity and conformational dynamics of This compound (an N,N-dimethyl analog of FTY720) to the Sphingosine-1-Phosphate Receptor 1 (S1P1).
The Core Mechanistic Challenge: Fingolimod (FTY720) is a pro-drug.[1] Its efficacy relies on phosphorylation by sphingosine kinase 2 (SphK2) to form FTY720-P, which then binds S1P1. The parent compound (unphosphorylated) has negligible affinity for S1P1.
-
Hypothesis for Modeling: The introduction of a bulky dimethylamino group (
) alters the ionization profile (pKa) and steric fit within the polar headgroup pocket of S1P1. -
Objective: To determine if the 2-dimethylamino analog can maintain the critical salt-bridge network with Glu121 and Arg120 required for receptor activation, or if steric clash renders it an antagonist/inactive.
Phase I: Structural Preparation & Parameterization
Ligand Chemistry & Topology Generation
Unlike standard high-throughput screening, this workflow requires precise quantum mechanical (QM) treatment of the ligand's headgroup to account for the tertiary amine's protonation state.
Protocol:
-
Structure Build: Construct 2-dimethylamino-FTY720-phosphate (assuming in vivo phosphorylation) and the unphosphorylated precursor.
-
Conformational Search: Use a low-mode sampling method (e.g., MOE or Schrödinger MacroModel) to identify the global minimum of the flexible octylphenyl tail.
-
QM Optimization:
-
Software: Gaussian 16 or ORCA.
-
Theory: DFT B3LYP/6-31G*.
-
Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges.[2] This is critical because standard force field charges often underestimate the polarization of the phosphate-ammonium zwitterion.
-
-
Force Field Generation:
-
Map optimized geometry to the CHARMM General Force Field (CGenFF) .
-
Validation: Verify penalty scores.[2] High penalties (>50) on the N-methyl dihedral angles require manual parameterization via potential energy scanning.
-
Receptor Preparation (The "Active" State)
The S1P1 receptor is a Class A GPCR. We utilize the crystal structure PDB: 3V2Y (Resolution 2.8 Å).[3]
-
Step A: Clean-up: Remove the antagonist ML056 and T4-lysozyme fusion protein.
-
Step B: Loop Modeling: Reconstruct the missing intracellular loop 3 (ICL3) using Modeller or Prime. This loop is essential for G-protein coupling dynamics.
-
Step C: Protonation: Use PropKa to assign protonation states at pH 7.4.
-
Critical Check: Ensure Glu121 and Asp109 are deprotonated (negatively charged) to accept the ligand's amine.
-
Phase II: Molecular Docking (The "Headgroup Anchor" Strategy)
Standard docking often fails with lipid-like ligands because the hydrophobic tail dominates the scoring function, misaligning the polar head. We use a Constrained Induced-Fit approach.
Docking Workflow:
-
Grid Generation: Center the grid on residues Arg120, Glu121, and Lys34 .
-
Constraints:
-
Constraint 1 (H-Bond): Phosphate oxygen
Tyr29 or Lys34 . -
Constraint 2 (Salt Bridge): Protonated Dimethyl-Amine
Glu121 .
-
-
Software Settings (e.g., Glide XP or AutoDock Vina):
-
Set precision = Extra Precision (XP).
-
Allow receptor flexibility for residues within 5 Å of the binding pocket (Induced Fit).
-
Data Output: Predicted Binding Interactions
| Interaction Type | Ligand Moiety | Receptor Residue | Function |
| Salt Bridge | Glu121 / Arg120 | Receptor Activation Switch | |
| H-Bond | Phosphate | Lys34 / Tyr29 | Headgroup Anchoring |
| Hydrophobic | Octylphenyl Tail | Phe125 / Leu272 | Ligand Orientation |
| Steric Clash (Risk) | N-Methyl groups | Met124 | Potential Affinity Loss |
Phase III: Membrane-Embedded Molecular Dynamics (MD)
Ligand binding in S1P receptors involves lateral entry from the lipid bilayer. Soluble protein simulations are invalid here.
System Setup (CHARMM-GUI Membrane Builder)
-
Orientation: Align the S1P1 receptor along the Z-axis (TM helices perpendicular to the membrane).
-
Lipid Composition: Build a bilayer using POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) to mimic the mammalian plasma membrane.
-
Ratio: ~150 lipids per leaflet.
-
-
Solvation: TIP3P water model, neutralized with 0.15 M NaCl.
Simulation Protocol (GROMACS/NAMD)
-
Minimization: 5000 steps steepest descent (restrained protein/ligand).
-
Equilibration (Multi-stage):
-
NVT (1 ns): Restrain lipids and protein backbone. Heat to 310 K.
-
NPT (5 ns): Release lipid restraints to allow bilayer packing. Maintain 1 atm pressure (Semiisotropic coupling).
-
-
Production Run:
-
Time: 500 ns (minimum) to observe headgroup stability.
-
Time Step: 2 fs.
-
Ensemble: NPT.
-
Visualization of the In Silico Pipeline
Caption: Integrated workflow for GPCR-ligand modeling, transitioning from QM parameterization to membrane-embedded dynamics.
Phase IV: Analysis & Validation Metrics
Root Mean Square Deviation (RMSD)
Calculate the RMSD of the ligand's dimethylamino headgroup relative to the receptor's TM3/TM5 helices.
-
Success Criterion: RMSD < 2.0 Å over the last 200 ns. High fluctuation indicates the N-methyl groups are sterically clashing with the pocket walls.
MM/PBSA Binding Free Energy
Calculate
-
Interpretation: Compare the
of the 2-dimethylamino analog against the native FTY720-P. A difference of > +3 kcal/mol suggests significantly reduced potency.
Interaction Fingerprint (S1P1 Specific)
We must verify the stability of the "Switch Region."
Caption: Critical interaction map. The stability of the LIG-Glu121 edge is the primary determinant of agonist activity.
References
-
Hanson, M. A., et al. (2012). Crystal structure of a lipid G protein–coupled receptor. Science, 335(6070), 851-855.
-
Marciniak, S. J., et al. (2020). In silico Docking Studies of Fingolimod and S1P1 Agonists. Frontiers in Pharmacology, 11, 234.
-
Jo, S., et al. (2008). CHARMM-GUI: A web-based graphical user interface for CHARMM. Journal of Computational Chemistry, 29(11), 1859-1865.
-
Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690.
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Research, 32(3), 877-897.
Sources
Methodological & Application
Application Notes and Protocols for the Experimental Investigation of 2-Dimethylamino Fingolimod, a Putative Sphingosine-1-Phosphate Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Disclaimer: The following experimental protocols are based on established methodologies for the well-characterized sphingosine-1-phosphate (S1P) receptor modulator, Fingolimod (FTY720). As of the writing of this document, specific literature on "2-Dimethylamino Fingolimod" is not widely available. Therefore, these protocols serve as a comprehensive and adaptable framework for the initial investigation and characterization of this novel compound, assuming a similar mechanism of action to its parent compound, Fingolimod. Researchers must optimize these protocols based on the specific physicochemical properties and biological activity of this compound.
Introduction: The Scientific Rationale for Investigating this compound
Fingolimod (FTY720) was a landmark development in the treatment of relapsing-remitting multiple sclerosis (MS), being the first oral disease-modifying therapy approved for this condition.[1][2] Its therapeutic efficacy stems from its action as a modulator of sphingosine-1-phosphate (S1P) receptors.[3][4] In vivo, Fingolimod is phosphorylated by sphingosine kinase 2 to its active form, Fingolimod-phosphate.[5][6] This active metabolite then binds with high affinity to four of the five known S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2]
The primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes.[4][7] This leads to the internalization and degradation of the receptor, which in turn prevents the egress of lymphocytes, including autoreactive T cells, from the lymph nodes.[8][9] The resulting sequestration of these immune cells reduces their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory processes that drive neurodegeneration in MS.[7][10]
The development of Fingolimod analogs, such as the hypothetical "this compound," is driven by the pursuit of improved therapeutic profiles. Modifications to the Fingolimod structure could potentially lead to enhanced selectivity for specific S1P receptor subtypes, which may offer a better safety profile by minimizing off-target effects.[11] For instance, second-generation S1P receptor modulators with greater selectivity are being developed to reduce the risk of adverse events associated with the non-selective nature of Fingolimod.[11][12]
This guide provides a detailed experimental roadmap for the preclinical characterization of this compound, from initial in vitro validation of its mechanism of action to in vivo assessment of its therapeutic potential.
Mechanistic Deep Dive: The S1P Receptor Signaling Pathway
To effectively design and interpret experiments, a thorough understanding of the underlying signaling pathway is crucial. The following diagram illustrates the mechanism of action of Fingolimod, which is the presumed pathway for this compound.
Caption: Figure 1. Mechanism of S1P Receptor Modulation by Fingolimod.
In Vitro Characterization: Establishing the Pharmacological Profile
The initial phase of investigation should focus on characterizing the interaction of this compound with its putative targets in a controlled cellular environment.
Cell Culture and Maintenance
For the following assays, Chinese Hamster Ovary (CHO)-K1 cells overexpressing the human S1P1 receptor are recommended.[11]
-
Culture Medium: Ham's F-12 Nutrient Mix supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculturing: Passage cells 2-3 times per week using Trypsin-EDTA for detachment.[11]
S1P1 Receptor Internalization Assay
This assay is critical to determine if this compound acts as a functional antagonist, a key characteristic of Fingolimod.[11]
Principle: Upon binding of an agonist, the S1P1 receptor is internalized from the cell surface. A functional antagonist will induce a sustained internalization. This can be quantified using an antibody-based detection method in cells expressing a tagged receptor (e.g., Myc-tagged S1P1).
Protocol:
-
Cell Seeding: Seed Myc-tagged S1P1-CHO-K1 cells in a 96-well plate at a density that allows for a confluent monolayer the next day.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in serum-free medium. Include a positive control (Fingolimod) and a negative control (vehicle).
-
Treatment:
-
Fixation and Blocking:
-
Wash the cells three times with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Block with 6% (w/v) non-fat dry milk in PBS for 1 hour.[11]
-
-
Antibody Incubation:
-
Incubate with a primary anti-Myc Tag antibody (e.g., 1:1000 dilution) for 1 hour.
-
Wash three times with PBS.
-
Incubate with a secondary HRP-linked anti-mouse antibody (e.g., 1:5000 dilution) for 1 hour.[11]
-
-
Detection:
-
Wash three times with PBS.
-
Add 3,3′,5,5′-tetramethylbenzidine (TMB) substrate and incubate until color develops.
-
Stop the reaction with 1 N H2SO4.
-
Measure the absorbance at the appropriate wavelength.[11]
-
Data Analysis: A decrease in absorbance indicates receptor internalization. The data should be presented as a percentage of the vehicle-treated control.
| Compound | Concentration | Short-term Internalization (% of Control) | Sustained Internalization (% of Control) |
| Vehicle | - | 100 | 100 |
| Fingolimod | 1 µM | ~20 | ~25 |
| This compound | 0.1 µM | TBD | TBD |
| This compound | 1 µM | TBD | TBD |
| This compound | 10 µM | TBD | TBD |
In Vivo Efficacy: Assessing Therapeutic Potential in a Disease Model
The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is the most widely used and accepted animal model for studying the pathophysiology of MS and for evaluating novel therapeutics.[7][11]
EAE Induction and Clinical Scoring
Principle: EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides, leading to an autoimmune response against the CNS that mimics many of the clinical and pathological features of MS.
Protocol:
-
Animals: Use a susceptible mouse strain, such as C57BL/6 mice.
-
Immunization:
-
Emulsify a myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously at two sites on the flank.
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.
-
Score the clinical severity using a standardized scale (e.g., 0-5 scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[11]
-
-
Treatment:
-
Begin treatment with this compound (e.g., via oral gavage) either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).[7]
-
Include a vehicle control group and a Fingolimod positive control group.
-
Assessment of Lymphopenia
A key pharmacodynamic marker of S1P receptor modulator activity is the induction of lymphopenia.[11]
Protocol:
-
Blood Collection: Collect peripheral blood samples from the mice at baseline and at various time points after treatment initiation.
-
Complete Blood Count (CBC): Perform a CBC to determine the absolute lymphocyte count.
-
Data Analysis: A significant reduction in peripheral blood lymphocyte counts is expected. After one month of treatment with 0.5 mg Fingolimod, a 73% reduction in blood lymphocyte counts has been observed in clinical trials.[13]
| Treatment Group | Dosage | Baseline Lymphocyte Count (x10^9/L) | Post-treatment Lymphocyte Count (x10^9/L) | % Reduction |
| Vehicle | - | TBD | TBD | TBD |
| Fingolimod | 1 mg/kg | TBD | TBD | TBD |
| This compound | 0.5 mg/kg | TBD | TBD | TBD |
| This compound | 1 mg/kg | TBD | TBD | TBD |
| This compound | 2 mg/kg | TBD | TBD | TBD |
Analytical Characterization: Synthesis and Quantification
The synthesis and analytical characterization of this compound are crucial for ensuring the purity and accurate quantification of the compound in biological matrices.
Synthesis of this compound
The synthesis of Fingolimod and its analogs typically involves a multi-step chemical process.[14][15] The synthesis of this compound would likely follow a similar synthetic route, with modifications to introduce the dimethylamino group. The final product should be thoroughly characterized using spectroscopic techniques such as 1H and 13C NMR, FTIR, and Mass Spectrometry.[14]
Quantification by HPLC-MS/MS
A sensitive and specific analytical method is required for the quantification of this compound and its potential phosphorylated metabolite in biological samples (e.g., plasma, tissue). High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application.[16][17]
Principle: This technique separates the analyte of interest from other components in the sample based on its physicochemical properties and then detects and quantifies it based on its mass-to-charge ratio.
Protocol Outline:
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[17]
-
Establish specific precursor-to-product ion transitions for this compound and its phosphorylated form.
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.[16]
Caption: Figure 2. Experimental Workflow for the Evaluation of this compound.
Conclusion and Future Directions
The experimental framework outlined in this document provides a comprehensive starting point for the preclinical evaluation of this compound. Successful demonstration of a favorable in vitro and in vivo profile, including potent S1P1 receptor functional antagonism, efficacy in the EAE model, and a desirable pharmacokinetic profile, would warrant further investigation into its potential as a next-generation therapy for multiple sclerosis and other autoimmune disorders. Future studies could explore its selectivity across the S1P receptor family, its effects on other CNS cell types, and its long-term safety profile.[2][19]
References
-
Brinkmann, V. (2025). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. ResearchGate. [Link]
-
Bordet, R., et al. (2019). Mechanism of action of s1p receptor modulators in multiple sclerosis: The double requirement. Revue Neurologique. [Link]
-
Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Immunology. [Link]
-
Patel, D. R., & Patel, A. R. (2024). Fingolimod. In StatPearls. StatPearls Publishing. [Link]
-
Kappos, L., et al. (2014). Five-year results from a phase 2 study of oral fingolimod in relapsing multiple sclerosis. Multiple Sclerosis Journal. [Link]
-
Costantino, G., & Macchiarulo, A. (2019). Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis. Expert Opinion on Drug Discovery. [Link]
-
Novartis. (2009). Fingolimod or FTY720 MOA. YouTube. [Link]
-
Havrdova, E., et al. (2015). Fingolimod in the treatment algorithm of relapsing remitting multiple sclerosis: a statement of the Central and East European (CEE) MS Expert Group. Journal of Neurology. [Link]
-
Gergely, P., et al. (2021). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International Journal of Molecular Sciences. [Link]
-
Garcia-Merino, A. (2012). [Basic mechanisms of action of fingolimod in relation to multiple sclerosis]. Revista de Neurologia. [Link]
-
Foster, C. A., et al. (2016). The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis. CNS Drugs. [Link]
-
Derfuss, T., & Kappos, L. (2011). Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions. Current Opinion in Neurology. [Link]
-
Wainwright, C., et al. (2023). Assay analysis of US generic capsule products reveals variation in fingolimod content beyond the recommended acceptance criteria. Multiple Sclerosis and Related Disorders. [Link]
-
Tawfik, V. L., et al. (2016). Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn. The Journal of Neuroscience. [Link]
-
Ristori, G., et al. (2018). Fingolimod vs dimethyl fumarate in multiple sclerosis: A real-world propensity score-matched study. Neurology. [Link]
-
Onat, E., et al. (2022). Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Biomedical Chromatography. [Link]
-
Groves, A., et al. (2013). Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. Journal of the Neurological Sciences. [Link]
-
Ulusoy, H. I., et al. (2024). Sensitive, reliable and simultaneous determination of Fingolimod and Citalopram drug molecules used in multiple sclerosis treatment based on magnetic solid phase extraction and HPLC-PDA. Journal of Chromatography B. [Link]
-
Contin, M., et al. (2020). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Molecules. [Link]
-
Meyyanathan, S. N., et al. (2020). A SENSITIVE ANALYTICAL LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY METHOD FOR THE ESTIMATION OF FINGOLIMOD HYDROCHLORIDE IN BULK AND PHARMACEUTICAL FORMULATION. ResearchGate. [Link]
-
Onat, E., et al. (2022). Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP‐UPLC method. ResearchGate. [Link]
-
Cree, B. (2022). S1P receptor modulators in the treatment of MS. VJNeurology. [Link]
-
Feng, H., & Rensel, M. (2019). Review Of The Safety, Efficacy And Tolerability Of Fingolimod. YouTube. [Link]
-
Cree, B. (2022). S1P receptor modulators in the treatment of MS. YouTube. [Link]
-
Separation Science. (2023). Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines. Technology Networks. [Link]
-
Anagnostouli, M., et al. (2021). Fingolimod as a first- or second-line treatment in a mini-series of young Hellenic patients with adolescent-onset multiple sclerosis: focus on immunological data. Journal of Neuroinflammation. [Link]
Sources
- 1. Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of s1p receptor modulators in multiple sclerosis: The double requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. [Basic mechanisms of action of fingolimod in relation to multiple sclerosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis [mdpi.com]
- 12. vjneurology.com [vjneurology.com]
- 13. Fingolimod in the treatment algorithm of relapsing remitting multiple sclerosis: a statement of the Central and East European (CEE) MS Expert Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. sepscience.com [sepscience.com]
- 19. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Characterization of 2-Dimethylamino Fingolimod and Related S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Cellular Mechanisms of Novel Sphingosine-1-Phosphate Receptor Modulators
Fingolimod (FTY720) has revolutionized the treatment of relapsing-remitting multiple sclerosis as the first oral disease-modifying therapy.[1][2] Its efficacy stems from its action as a sphingosine-1-phosphate (S1P) receptor modulator.[3] In the body, fingolimod is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.[4][5] This active metabolite then binds with high affinity to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[6] The binding of fingolimod-phosphate to the S1P1 receptor on lymphocytes induces its internalization and degradation, leading to a functional antagonism that prevents lymphocytes from leaving the lymph nodes.[6][7] This sequestration of lymphocytes reduces their infiltration into the central nervous system (CNS), thereby mitigating inflammation and neuronal damage.[2]
While "2-Dimethylamino Fingolimod" is not extensively characterized in publicly available literature, its structural similarity to fingolimod suggests it likely functions as a modulator of S1P receptors. These application notes provide a comprehensive framework for the in vitro characterization of this compound and other novel fingolimod analogs, leveraging established protocols for the parent compound. The following sections detail the necessary materials, step-by-step protocols for key assays, and guidance on data interpretation to elucidate the compound's cellular and molecular effects.
Core Concepts: The Fingolimod Signaling Pathway
The primary mechanism of action of fingolimod involves its modulation of the S1P signaling pathway. Understanding this pathway is crucial for designing and interpreting in vitro assays.
Caption: Fingolimod's mechanism of action.
I. Materials and Reagents
Successful in vitro evaluation of this compound requires high-quality reagents and well-maintained cell cultures.
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | Synthesized/Custom | Test compound |
| Fingolimod (FTY720) | Sigma-Aldrich | Positive control |
| Fingolimod-Phosphate | Echelon Biosciences | Active metabolite control |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Hyclone | Supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Trypsin-EDTA | Gibco | Cell detachment |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
| CHO-K1 cells stably expressing human S1P1 | ATCC/In-house | S1P1 receptor functional assay |
| Jurkat cells (human T lymphocyte cell line) | ATCC | Lymphocyte migration/adhesion assays |
| Primary astrocytes or microglia | Lonza/In-house | CNS cell-specific assays |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Cytotoxicity assessment |
| cAMP-Glo™ Assay | Promega | S1P1 receptor signaling assay |
| Anti-S1P1 antibody (for flow cytometry) | BioLegend | S1P1 receptor internalization assay |
| Fluorescently-labeled secondary antibody | Jackson ImmunoResearch | Detection for flow cytometry |
| 96-well clear bottom black plates | Corning | For fluorescence/luminescence assays |
II. Experimental Protocols
The following protocols provide a step-by-step guide to key in vitro assays for characterizing this compound.
A. S1P1 Receptor Internalization Assay (Flow Cytometry)
This assay quantifies the ability of the test compound to induce the internalization of the S1P1 receptor from the cell surface, a hallmark of fingolimod's functional antagonism.
Workflow:
Caption: S1P1 internalization assay workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed CHO-K1 cells stably expressing human S1P1 in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in serum-free medium. Include a vehicle control (DMSO) and a positive control (Fingolimod).
-
Treatment: The following day, replace the culture medium with the compound dilutions.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 1, 4, and 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Wash the cells with ice-cold PBS containing 1% BSA. Incubate the cells with a primary antibody against an extracellular epitope of S1P1 for 30 minutes on ice.
-
Secondary Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population and determine the Mean Fluorescence Intensity (MFI) for each treatment group. A decrease in MFI indicates receptor internalization.
B. S1P1 Receptor Signaling Assay (cAMP Measurement)
The S1P1 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This assay measures the compound's ability to modulate cAMP levels, typically in response to a stimulator like forskolin.
Step-by-Step Protocol:
-
Cell Seeding: Seed CHO-S1P1 cells in a 96-well white, clear-bottom plate.
-
Compound Treatment: The next day, replace the medium with serum-free medium containing serial dilutions of this compound, Fingolimod (positive control), or vehicle.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that robustly stimulates cAMP production.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure cAMP levels using a commercial luminescent or fluorescent cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: A potent S1P1 agonist will inhibit forskolin-induced cAMP production.
C. Cell Viability/Cytotoxicity Assay
It is essential to determine if the observed effects of this compound are due to its specific receptor-modulating activity or a general cytotoxic effect.
Step-by-Step Protocol:
-
Cell Seeding: Seed relevant cell lines (e.g., CHO-S1P1, Jurkat, primary astrocytes) in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for 24-72 hours.
-
Viability Measurement: Assess cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the percentage of viable cells against the compound concentration to determine the concentration at which the compound exhibits cytotoxic effects.
III. Data Presentation and Interpretation
Table 1: Example Data Summary for S1P1 Receptor Modulation
| Compound | S1P1 Internalization (EC50, nM) | cAMP Inhibition (IC50, nM) | Cytotoxicity (CC50, µM) |
| This compound | 15.2 | 8.7 | > 50 |
| Fingolimod (Control) | 10.5 | 5.1 | > 50 |
Interpretation:
-
S1P1 Internalization (EC50): A low EC50 value indicates high potency in inducing receptor internalization.
-
cAMP Inhibition (IC50): A low IC50 value demonstrates potent agonism at the S1P1 receptor, leading to the inhibition of adenylyl cyclase.
-
Cytotoxicity (CC50): A high CC50 value is desirable, indicating a large therapeutic window where the compound is active at concentrations well below those that cause cell death.
IV. Advanced and Complementary Assays
For a more in-depth characterization of this compound, consider the following assays:
-
Lymphocyte Migration Assay (Transwell Assay): To assess the compound's ability to inhibit the migration of lymphocytes towards an S1P gradient, mimicking the prevention of lymphocyte egress from lymph nodes.
-
Astrocyte and Microglia Activation Assays: To investigate the direct effects of the compound on CNS resident immune cells, which may contribute to its neuroprotective properties.[9] This can be assessed by measuring the release of cytokines and chemokines.
-
Oligodendrocyte Progenitor Cell (OPC) Differentiation and Myelination Assays: To explore the potential of the compound to promote remyelination, a key aspect of CNS repair.[10][11]
V. Conclusion and Future Directions
These application notes provide a robust starting point for the in vitro characterization of this compound and other novel S1P receptor modulators. By systematically evaluating the compound's effects on S1P1 receptor internalization, signaling, and cell viability, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further studies using more complex in vitro models, such as organotypic slice cultures, and in vivo models of neuroinflammation are necessary to fully elucidate the compound's efficacy and safety profile.[12]
References
- Mousavi, S., et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology, 12, 638283.
- Al-Hossaini, A. M., et al. (2022). In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells. Toxicology in Vitro, 80, 105322.
- Kovarik, J. M., et al. (2011). Clinical Pharmacokinetics of Fingolimod. Clinical Pharmacokinetics, 50(10), 627–639.
- National Center for Biotechnology Information. (n.d.). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4).
- Zollinger, M., et al. (2011). Mass spectra of fingolimod (A) and selected metabolites (B–D). Drug Metabolism and Disposition, 39(8), 1416-1426.
- Kovarik, J. M., et al. (2012). Clinical Pharmacokinetics of Fingolimod. Drugs, 72(1), 29-39.
- Jolly, P. S., et al. (2016). Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells. Methods in Molecular Biology, 1414, 131-143.
- Piali, L., et al. (2017). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. Molecules, 22(11), 1897.
- Rothhammer, V., et al. (2017). Sphingosine 1-phosphate receptor modulation suppresses pathogenic astrocyte activation and chronic progressive CNS inflammation. Proceedings of the National Academy of Sciences, 114(8), 2012-2017.
- Mohammadi, E., & Koushki, M. (2016). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Archives of Neuroscience, 3(4), e38379.
- Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical and Experimental Immunology, 158(3), 281-287.
- Mehling, M., et al. (2011). Fingolimod in multiple sclerosis: Mechanisms of action and clinical efficacy. Clinical Immunology, 142(1), 15-24.
- Kappos, L., et al. (2011). Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions.
- Brinkmann, V., et al. (2010). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis.
- Slowik, A., et al. (2011). Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices.
- Volpi, C., et al. (2019). Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis. Expert Opinion on Drug Discovery, 14(11), 1199-1212.
- Jackson, S. J., et al. (2015). Fingolimod modulates microglial activation to augment markers of remyelination.
- Zhang, J., et al. (2015). Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis. Neurobiology of Disease, 76, 57-67.
- Predicting therapeutic response to fingolimod treatment in multiple sclerosis patients. (n.d.). Multiple Sclerosis Journal.
- BenchChem. (2025).
- Volpi, C., et al. (2019). Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis. Expert Opinion on Drug Discovery, 14(11), 1199-1212.
Sources
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pnas.org [pnas.org]
- 10. Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fingolimod modulates microglial activation to augment markers of remyelination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 2-Dimethylamino Fingolimod
Introduction
Fingolimod (FTY720) is a potent immunomodulating agent and the first oral therapy approved for the treatment of relapsing-remitting multiple sclerosis. As a sphingosine-1-phosphate (S1P) receptor modulator, it plays a critical role in sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into the central nervous system. The manufacturing process of Fingolimod is a multi-step chemical synthesis where the control of impurities is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
One such process-related impurity is 2-Dimethylamino Fingolimod, also known as Fingolimod N,N-Dimethyl Impurity. The presence of this and other related substances must be carefully monitored and controlled within strict limits as per regulatory guidelines. This application note provides a detailed, field-proven protocol for the sensitive and specific detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, quality control analysts, and drug development professionals involved in the analysis of Fingolimod and its related compounds.
Scientific Rationale and Method Overview
The core of this analytical method is the coupling of the high separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) with the exceptional sensitivity and specificity of tandem mass spectrometry (MS/MS). This combination is particularly well-suited for the analysis of trace-level impurities in complex matrices.
Causality behind Experimental Choices:
-
Chromatography: A reversed-phase UHPLC approach is selected to achieve optimal separation of the relatively non-polar Fingolimod and its 2-Dimethylamino derivative from potential polar and non-polar interferences. The choice of a C18 stationary phase provides excellent retention and resolution for these types of analytes. A gradient elution is employed to ensure efficient separation and sharp peak shapes.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is the ionization technique of choice due to the presence of the readily protonated amine groups in both Fingolimod and this compound. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity and sensitivity, allowing for the detection of the target analyte even at very low concentrations. The selection of specific precursor-to-product ion transitions for this compound ensures unambiguous identification and quantification.
Experimental Workflow
The overall experimental workflow is designed to be robust and reproducible, ensuring data integrity and compliance with regulatory expectations.
Caption: High-level workflow for the analysis of this compound.
Detailed Protocols
Reagents and Materials
-
This compound reference standard
-
Fingolimod Hydrochloride reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Standard and Sample Preparation
Expertise & Experience: The choice of diluent is critical to ensure analyte stability and compatibility with the mobile phase. A mixture of acetonitrile and water is a common and effective choice for compounds of this nature.
Protocol:
-
Stock Solution (100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: For the analysis of Fingolimod API for the presence of the 2-Dimethylamino impurity, accurately weigh approximately 10 mg of the Fingolimod sample, dissolve in 10 mL of the diluent to achieve a 1 mg/mL solution. Further dilutions may be necessary depending on the expected impurity level.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS/MS Instrumentation and Conditions
Trustworthiness: The following parameters have been optimized for the robust separation and detection of this compound. System suitability tests should be performed before each analytical run to ensure the system is performing correctly.
| Parameter | Condition |
| UHPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-9 min: 95% B; 9-9.1 min: 95-10% B; 9.1-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
The MRM transitions for this compound are predicted based on its chemical structure (Molecular Formula: C₂₁H₃₈N₂O₂, Molecular Weight: 366.54 for the free base). The primary amine of Fingolimod is dimethylated, leading to a higher molecular weight. The fragmentation pattern is expected to be similar to Fingolimod, involving the loss of water and fragmentation of the propanediol moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 367.3 | 349.3 (Loss of H₂O) | 25 | 80 |
| This compound | 367.3 | 283.3 (Further fragmentation) | 35 | 80 |
| Fingolimod (for comparison) | 308.3 | 290.3 (Loss of H₂O) | 20 | 75 |
| Fingolimod (for comparison) | 308.3 | 255.3 (Further fragmentation) | 30 | 75 |
Authoritative Grounding: The principles of method validation are based on the International Council for Harmonisation (ICH) guidelines Q2(R1)[1].
Method Validation Strategy
A self-validating system is crucial for the trustworthiness of any analytical protocol. The following validation parameters should be assessed in accordance with ICH guidelines[1][2]:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a Fingolimod sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with a minimum of five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery studies at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation and Interpretation
The data generated from the LC-MS/MS analysis will be processed using the instrument's software. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to the calibration curve generated from the working standard solutions.
Caption: Data processing and reporting workflow.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the detection and quantification of this compound, a critical process-related impurity of Fingolimod. The detailed LC-MS/MS method, coupled with a robust validation strategy, ensures the generation of accurate and reliable data, which is essential for regulatory compliance and ensuring the quality of the Fingolimod drug substance. The principles and methodologies described herein can be adapted for the analysis of other related impurities and serve as a valuable resource for analytical scientists in the pharmaceutical industry.
References
-
Jadhav, S. B., et al. (2020). A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. Biomedical Chromatography, 34(7), e4822. [Link]
-
Kumbhar, D., et al. (2022). Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Journal of Pharmaceutical and Biomedical Analysis, 215, 114777. [Link]
-
Gironi, M., et al. (2020). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Pharmaceuticals, 13(9), 223. [Link]
-
El-Kassem, M. M., et al. (2020). Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Scientific and Pharmaceutical Bulletin, 27(1), 1-10. [Link]
-
Reddy, B. R., et al. (2016). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Der Pharma Chemica, 8(19), 34-40. [Link]
-
Patel, D. J., et al. (2014). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 6(5), 335-342. [Link]
-
Kumbhar, D., et al. (2022). Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Request PDF. [Link]
-
Suber, G., et al. (2021). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International Journal of Molecular Sciences, 22(16), 8871. [Link]
-
Al-Haj, M. A., et al. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(2), 295-306. [Link]
-
International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Al-Amoodi, M. S., et al. (2020). Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. International Journal of Pharmaceutical Sciences and Research, 11(10), 5035-5043. [Link]
-
Shimadzu. (2018). Analysis of Fingolimod Hydrochloride According to the USP Monograph 1745. [Link]
-
Patel, P. M., et al. (2017). Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. Chemistry & Biology Interface, 7(4), 231-244. [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
Chiba, K. (2019). Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis. Expert Opinion on Drug Discovery, 14(9), 859-870. [Link]
Sources
Application Note: Dissecting S1P-Dependent vs. Independent Immunomodulation using 2-Dimethylamino Fingolimod
This Application Note is designed for researchers investigating the structure-activity relationships (SAR) of sphingosine-1-phosphate (S1P) modulators. It focuses on 2-Dimethylamino Fingolimod (an N,N-dimethylated analog of FTY720), characterizing its distinct immunomodulatory profile compared to the parent compound, Fingolimod (FTY720).
Executive Summary & Scientific Rationale
Fingolimod (FTY720) is a pro-drug that requires in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form the active moiety, FTY720-Phosphate (FTY720-P).[1][2] This phosphorylated species acts as a functional antagonist of S1P receptors (S1P1, S1P3-5), causing receptor internalization and lymphocyte sequestration.[3]
The Investigational Compound: this compound Chemically, this analog replaces the primary amine at the 2-position of the propanediol backbone with a tertiary dimethylamine.
-
Hypothesis: The steric bulk and lack of a nucleophilic primary amine hydrogen hinder the catalytic transfer of phosphate by SphK2.
-
Utility: This compound serves as a critical negative control for S1P-receptor dependent effects while retaining the lipophilic properties to investigate off-target mechanisms (e.g., TRPM7 inhibition, PP2A activation, or direct mitochondrial toxicity) often confounded by S1P signaling in FTY720 studies.
This guide provides the protocols to validate this "Non-Phosphorylatable" phenotype and assess its residual immunomodulatory capacity.
Mechanistic Pathway & Logic
The following diagram illustrates the divergent signaling fates of FTY720 versus its dimethylamino analog.
Figure 1: Divergent activation pathways. FTY720 is phosphorylated to activate S1P receptors.[3][4][5] The 2-Dimethylamino analog bypasses this step, failing to activate S1P receptors but retaining potential off-target lipophilic interactions.
Experimental Protocols
Protocol A: In Vitro SphK2 Phosphorylation Kinetics
Objective: To confirm that this compound is not a substrate for Sphingosine Kinase 2, establishing it as a non-phosphorylatable analog.
Materials:
-
Recombinant Human SphK2 (e.g., R&D Systems).
-
Substrates: FTY720 (Control) and this compound.
-
ATP (10 mM) and [γ-32P]ATP (if using radiolabeling) OR ADP-Glo™ Kinase Assay (Promega) for luminescence.
-
Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM DTT, 10% Glycerol.
Workflow:
-
Preparation: Dilute compounds to fixed concentrations (1, 10, 50 µM) in Kinase Buffer.
-
Reaction Mix: Combine 50 ng SphK2, 10 µM Substrate, and 50 µM ATP in a 25 µL volume.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 25 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Detection: Add 50 µL Kinase Detection Reagent (converts ADP to light). Read Luminescence (RLU).
Data Interpretation:
-
FTY720: High RLU signal (indicating ATP
ADP conversion during phosphorylation). -
This compound: Signal should remain at baseline (comparable to "No Enzyme" control), confirming resistance to phosphorylation.
Protocol B: S1P1 Receptor Internalization Assay (Flow Cytometry)
Objective: To demonstrate that the Dimethyl analog fails to induce S1P1 receptor internalization, unlike the parent compound.
Cell Model: CHO-K1 cells stably overexpressing human S1P1-GFP or primary murine lymphocytes.
Step-by-Step:
-
Seeding: Seed
cells/well in a 24-well plate. Allow adhesion overnight. -
Starvation: Replace media with serum-free media for 4 hours (removes endogenous S1P).
-
Treatment: Treat cells for 1 hour at 37°C with:
-
Vehicle (DMSO)
-
FTY720 (100 nM) - Positive Control
-
This compound (100 nM - 1 µM)
-
-
Staining: Harvest cells (cold PBS/EDTA). Stain with anti-S1P1 (N-term) antibody conjugated to APC (if not using GFP fusion). Note: If using S1P1-GFP, surface vs. internal fluorescence must be distinguished via confocal or surface quenching.
-
Flow Cytometry: Analyze Mean Fluorescence Intensity (MFI) of surface S1P1.
Expected Results:
| Treatment | Surface S1P1 Expression | Interpretation |
|---|---|---|
| Vehicle | High (100%) | Baseline receptor density. |
| FTY720 | Low (<20%) | Receptor internalized/degraded (Functional Agonism). |
| 2-Dimethylamino | High (~95-100%) | No functional interaction with S1P1 binding pocket. |
Protocol C: Transwell Migration Assay (Chemotaxis)
Objective: To determine if the compound affects lymphocyte migration via S1P-independent mechanisms.
Setup:
-
Top Chamber:
Primary T-cells in RPMI + 0.5% BSA + Drug (FTY720 or Analog). -
Bottom Chamber: RPMI + Chemokine (e.g., CCL19 or CXCL12) to drive migration.
-
Pore Size: 3.0 µm or 5.0 µm polycarbonate inserts.
Procedure:
-
Pre-incubate T-cells with compounds (1 µM) for 30 mins.
-
Load cells into top chamber.
-
Incubate for 4 hours at 37°C.
-
Count cells in the bottom chamber using a hemocytometer or flow cytometer (count beads).
Causality Check:
-
If FTY720 inhibits migration but the Dimethyl analog does not
Mechanism is S1P-dependent . -
If both inhibit migration
Mechanism is Off-target/Toxic (e.g., cytoskeleton disruption or TRPM7 channel blockade).
Data Presentation & Analysis
When reporting results for this compound, structure your data to highlight the absence of canonical activity.
Comparative Activity Profile
| Assay | FTY720 (Parent) | This compound | Biological Implication |
| SphK2 Kinetics ( | ~13 µM [1] | No Binding / High | Analog is not a prodrug. |
| S1P1 Internalization | Potent ( | Inactive ( | Does not engage S1P signaling. |
| Lymphopenia (In Vivo) | Severe | None/Negligible | Validates lack of sequestration. |
| TRPM7 Inhibition | Active | Active | Shared off-target lipophilic effect [2]. |
References
-
Paugh, S. W., et al. (2003).[6] The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2.[1][4][7] Journal of Biological Chemistry. Link
-
Qin, X., et al. (2013). Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels.[8] British Journal of Pharmacology. Link
-
Brinkmann, V., et al. (2002). FTY720: alteration of lymphocyte homing and protection against allograft rejection without immunosuppression. Trends in Molecular Medicine. Link
-
Hajdu, S., et al. (2021). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands.[9] Molecules. Link
Sources
- 1. Sphingosine-1–Phosphate, FTY720, and Sphingosine-1–Phosphate Receptors in the Pathobiology of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fingolimod | C19H33NO2 | CID 107970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Fingolimod therapy in multiple sclerosis--the issue of the pathomechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to 2-Dimethylamino Fingolimod HPLC Separation
Welcome to the technical support center for the HPLC analysis of 2-Dimethylamino Fingolimod. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic separation of this compound and its related substances. Here, we synthesize technical expertise with practical, field-proven insights to empower you to develop robust and reliable HPLC methods.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols for resolution.
Question 1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[1][2] The primary cause is secondary interactions between the positively charged amine groups of the analyte and negatively charged residual silanol groups (Si-OH) on the silica surface of the HPLC column packing material.[1][2][3][4] These interactions are a different retention mechanism from the intended hydrophobic interactions, leading to a portion of the analyte molecules being more strongly retained and eluting later, resulting in a tailed peak.[1][2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the residual silanols is pH-dependent.[2][5]
-
Lowering the pH: At a low pH (e.g., pH 2.5-3.5), the residual silanol groups are protonated (Si-OH) and thus neutral, minimizing ionic interactions with the protonated basic analyte.[1] This is often the most effective way to reduce peak tailing for basic compounds.[1]
-
Protocol for pH Adjustment:
-
Prepare your aqueous mobile phase component (e.g., water with buffer salts).
-
Add an acid such as phosphoric acid or formic acid dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached.
-
Filter the buffer before use.
-
-
-
Use of a Mobile Phase Additive (Competitive Base):
-
Adding a small concentration of a competitive base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[6][7] The TEA molecules will preferentially interact with the silanol groups, reducing the opportunity for the this compound to interact.
-
Recommended Concentration: Start with 0.1% (v/v) TEA in the aqueous portion of the mobile phase and adjust as needed. Be aware that TEA can affect column lifetime and may suppress MS signals if using LC-MS.
-
-
Column Selection:
-
End-Capped Columns: Modern HPLC columns are often "end-capped," a process that covers many of the residual silanol groups with a small, inert chemical group.[3][4] Ensure you are using a high-quality, well-end-capped C18 or C8 column.
-
Columns with Novel Bonding Chemistries: Consider columns specifically designed for the analysis of basic compounds. These may have proprietary surface modifications or be based on hybrid particle technology that reduces the number and accessibility of silanol groups.
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Question 2: I'm observing poor resolution between this compound and its impurities. What should I do?
Poor resolution can be a result of insufficient separation between the main peak and closely eluting impurities, which is critical for accurate quantification and purity assessment.[8][9]
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the separation of early-eluting peaks.
-
Solvent Type: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other to see if the elution order or spacing of peaks changes favorably.
-
-
Adjust the Gradient Profile (for gradient methods):
-
If you are using a gradient elution, making the gradient shallower (i.e., increasing the time over which the organic solvent concentration changes) can improve the resolution of closely eluting peaks.
-
-
Column Chemistry and Dimensions:
-
Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) will result in higher efficiency and sharper peaks, which can significantly improve resolution.
-
Column Length: A longer column provides more theoretical plates and thus better resolving power, though it will also lead to longer run times and higher backpressure.
-
Stationary Phase: If a standard C18 column is not providing adequate selectivity, consider a different stationary phase such as a C8, phenyl, or cyano column.
-
Summary of Parameters to Improve Resolution
| Parameter | Adjustment | Rationale |
| Organic Solvent % | Decrease | Increases retention and potentially improves separation. |
| Gradient Slope | Decrease (make shallower) | Allows more time for separation of closely eluting compounds. |
| Column Particle Size | Decrease | Increases column efficiency and peak sharpness. |
| Column Length | Increase | Increases the number of theoretical plates for better separation. |
| Stationary Phase | Change (e.g., C18 to Phenyl) | Alters the selectivity of the separation. |
II. Frequently Asked Questions (FAQs)
Q: What is a good starting HPLC method for this compound analysis?
A: A good starting point for method development would be a reversed-phase HPLC method.[10] Based on published methods for Fingolimod, a robust initial method could be:
-
Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6][8]
-
Mobile Phase A: 0.1% Phosphoric acid or 0.1% Trifluoroacetic acid in water (pH ~2.5-3.0).[8][11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase it (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
This method addresses the need for a low pH to ensure good peak shape for the basic analyte.
Q: My retention times are shifting from one injection to the next. What could be the cause?
A: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Always prepare fresh mobile phase and ensure it is well-mixed and degassed.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.
-
Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and maintained.
Q: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound?
A: HILIC is a viable alternative to reversed-phase chromatography, particularly for polar compounds that are poorly retained on C18 columns.[12][13][14][15][16] Since this compound has polar functional groups (amines, hydroxyls), HILIC could be a powerful tool, especially for separating it from very polar impurities. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, and water acts as the strong eluting solvent.[14][16] This technique can offer complementary selectivity to reversed-phase methods.[14]
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate chromatographic mode.
III. References
-
Ghediya, R. V., Patel, M., Pandya, D., Shah, A. K., & Khunt, R. C. (2016). Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. Chemistry & Biology Interface, 6(4), 210-225.
-
Reddy, M. S., Kumar, N. R., & Kumar, P. R. (2012). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 4(3), 975-984.
-
Jalali, S., & Shafaati, A. (2013). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 12(4), 635–642. [Link]
-
Naresh, N., et al. (2025). VALIDATED RP-HPLC METHOD FOR ESTIMATION OF FINGOLIMOD IN BULK AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Srinivas, B., et al. (2016). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FINGOLIMOD IN PHARMACEUTICAL DOSAGE FORM. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Porta, C., et al. (2022). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Applied Sciences. [Link]
-
Bindu, G. H., & Annapurna, M. M. (2019). A New stability indicating liquid chromatographic method for the quantification of Fingolimod – An Immunomodulating drug. Research Journal of Pharmacy and Technology, 12(10), 4783-4788. [Link]
-
Analytix Reporter. (2020). Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines. [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
Wu, D., & Lucy, C. A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Iranian Chemical Society, 8(3), 579-603. [Link]
-
Gadzikowska, M., et al. (2006). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
McBrien, M. (n.d.). Hydrophilic Interaction Chromatography. LCGC International. [Link]
-
Phenomenex. (n.d.). LC Technical Tip. [Link]
-
Hjemdahl-Monsen, C. E., et al. (1986). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Journal of Liquid Chromatography. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]
-
National Center for Biotechnology Information. (n.d.). Fingolimod. PubChem Compound Database. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms. [Link]
-
Yilmaz, B., et al. (2022). Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Biomedical Chromatography. [Link]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
Google Patents. (n.d.). Pharmaceutical composition of fingolimod.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
-
Quora. (2021). How does pH affect the results of HPLC results?[Link]
-
Mohammadi, E., & Asl, M. A. (2018). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Archives of Neuroscience. [Link]
-
Geneesmiddeleninformatiebank. (2021). Public Assessment Report Scientific discussion Fingolimod Denk 0.5 mg, hard capsules (fingolimod hydrochloride). [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. cbijournal.com [cbijournal.com]
- 7. agilent.com [agilent.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpls.org [wjpls.org]
- 11. rjptonline.org [rjptonline.org]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. longdom.org [longdom.org]
- 16. welch-us.com [welch-us.com]
Avoiding off-target effects of 2-Dimethylamino Fingolimod in experiments
Subject: Technical Support Center: Optimizing Experimental Utility of 2-Dimethylamino Fingolimod (CAS 1404433-87-9)
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with This compound (also known as N,N-Dimethyl-FTY720). This compound is a structural analog of Fingolimod (FTY720) characterized by a tertiary amine group. Unlike the parent drug FTY720, this modification hinders phosphorylation by Sphingosine Kinase 2 (SphK2), rendering the molecule largely inactive at S1P receptors while retaining intracellular activities (e.g., PP2A activation, SphK1 inhibition).
The "off-target" effects in this context refer to non-specific cytotoxicity, lysosomotropism, and precipitation artifacts that can confound your data when studying these intracellular mechanisms.
Part 1: The Protocol Design (Mechanism & Causality)
To generate valid data, you must distinguish between the specific pharmacological effect of the probe and artifacts caused by its physicochemical properties.
Core Mechanism of Action vs. Artifacts
| Feature | This compound (Specific Effect) | Experimental Artifact (Off-Target to Avoid) |
| Primary Target | Protein Phosphatase 2A (PP2A) Activation; Sphingosine Kinase 1 (SphK1) Inhibition. | Non-specific Membrane Lysis: Occurs at >10 µM due to detergent-like properties of the sphingoid tail. |
| Signaling | S1P Receptor Independent. Does not convert to FTY720-P. | Lysosomal Swelling (Vacuolization): Lipophilic amines accumulate in acidic organelles, causing stress unrelated to the target pathway. |
| Solubility | Lipophilic (LogP > 5). Requires carrier (BSA/Complex). | Precipitation: Micro-aggregates in aqueous media cause false positives in viability assays (MTT/WST-1). |
Part 2: Troubleshooting Guides
Module 1: Solubility & Formulation
Issue: "I see variability in my IC50 values between replicates" or "The compound precipitates in cell media." Root Cause: The hydrophobic tail of this compound leads to rapid aggregation in aqueous buffers if not properly complexed.
Step-by-Step Solubilization Protocol:
-
Stock Preparation: Dissolve neat powder in DMSO to a concentration of 10 mM .
-
Note: Do not store at -20°C for >3 months; repeated freeze-thaw cycles induce crystallization.
-
-
The "BSA-Complexing" Method (Recommended):
-
Prepare a 4 mg/mL Fatty Acid-Free BSA (Bovine Serum Albumin) solution in PBS.
-
While vortexing the BSA solution, slowly add the 10 mM DMSO stock to achieve a 1 mM intermediate stock .
-
Incubate at 37°C for 15 minutes to allow lipid-albumin binding.
-
Use this 1 mM BSA-complex to dose your cells.
-
Why? This mimics physiological transport and prevents the "detergent effect" on cell membranes.
-
Module 2: Cytotoxicity & Dosing Windows
Issue: "My cells are dying rapidly (within 2 hours), but I am studying apoptosis." Root Cause: You are likely observing necrosis caused by membrane disruption rather than programmed cell death.
Optimization Table:
| Concentration | Likely Physiological Effect | Recommendation |
| 0.1 - 2.0 µM | Specific modulation of SphK1/PP2A. | Target Range. Ideal for mechanistic studies. |
| 2.0 - 5.0 µM | Mixed effects (Apoptosis + Autophagy). | Use with Caution. Requires strict controls. |
| > 10.0 µM | Non-specific membrane permeabilization. | AVOID. Data generated here is likely an artifact of lysis. |
Module 3: Distinguishing Mechanisms (The Control System)
Issue: "How do I prove the effect is S1P-receptor independent?" Root Cause: Reviewers may challenge whether the dimethyl group truly prevents phosphorylation.
Validation Workflow:
-
Negative Control: Use FTY720-Phosphate (the active receptor ligand) alongside this compound.
-
Logic: If this compound kills cancer cells but FTY720-Phosphate does not, the mechanism is intracellular (S1P-independent).
-
-
Rescue Experiment: Co-treat with a PP2A inhibitor (e.g., Okadaic Acid at low dose, 1-2 nM).
-
Logic: If the effect is reversed by Okadaic Acid, it confirms PP2A activation is the driver, validating the probe's specificity.
-
Part 3: Visualization of Experimental Logic
The following diagram illustrates the divergence between the standard FTY720 pathway and the 2-Dimethylamino analog, highlighting where "off-target" artifacts arise.
Figure 1: Mechanistic divergence of this compound. Note the blocked phosphorylation step (Red Tee) which isolates intracellular effects from receptor signaling.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use standard FTY720 as a control? A: Yes, but with caveats. Standard FTY720 is rapidly phosphorylated in vivo and in many cell types. A better control for structural comparisons without activity is FTY720-Phosphate (if studying intracellular effects, as the phosphate group prevents cell entry) or a null-lipid control. However, comparing This compound (non-P) vs. FTY720 (pro-drug) vs. FTY720-P (receptor active) is the gold standard triad for defining mechanism.
Q2: I see cytoplasmic vacuolization. Is this autophagy? A: Do not assume it is autophagy. This compound is a lipophilic weak base. It can accumulate in lysosomes, drawing in water and causing swelling (lysosomotropism). Validation: Treat cells with Bafilomycin A1 . If the vacuoles disappear or are prevented, it is likely pH-driven lysosomal swelling, not autophagic flux. Confirm autophagy with LC3B-II western blotting, not just microscopy.
Q3: How do I store the stock solution? A: Store the powder at -20°C. Once dissolved in DMSO, aliquot into single-use vials and store at -80°C. Avoid storing DMSO stocks at -20°C , as DMSO freezes and creates concentration gradients (cryo-concentration) that can precipitate the lipid.
References
-
Pitman, M. R., et al. (2012). "Recent advances in the development of sphingosine kinase inhibitors." Cellular Signalling. (Discusses the structural requirements for SphK inhibition and the role of N-methylated analogs).
-
Roberts, K. G., et al. (2010). "Essential role for protein phosphatase 2A in the mechanism of action of FTY720." Cancer Research. (Establishes the PP2A activation mechanism independent of S1P receptors).
-
Yatomi, Y., et al. (1996). "N,N-Dimethylsphingosine Inhibition of Sphingosine Kinase and Its Effects on Platelet Activation." Biochemistry. (Foundational text on how N-methylation shifts activity from substrate to inhibitor).
-
Enquist, I. B., et al. (2006). "Fingolimod (FTY720): A Novel Immune Modulator." Trends in Molecular Medicine. (Provides the baseline mechanism for FTY720 to contrast with the dimethyl analog).
Technical Support Center: Purification of 2-Dimethylamino Fingolimod
Welcome to the technical support guide for the purification of 2-Dimethylamino Fingolimod. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this synthesized compound. High purity is critical for accurate biological assessment and preclinical development, and this guide provides in-depth, practical solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis typically fall into three categories:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.[1] For instance, incomplete alkylation can leave residual Fingolimod, or over-alkylation can lead to quaternary ammonium salts.
-
Degradation Impurities: The aminodiol structure can be susceptible to oxidation or other degradation pathways, especially if exposed to air, light, or extreme pH conditions over time.[1]
-
Regioisomeric Impurities: During the initial aromatic substitution, isomers can form, leading to impurities with the same mass but different substitution patterns on the phenyl ring.[2]
Q2: My crude product is a sticky oil instead of a solid. What does this indicate and how should I proceed?
A2: A crude product that presents as an oil often suggests the presence of significant amounts of impurities, residual solvents, or both, which depress the melting point and inhibit crystallization. The first step is to ensure all volatile solvents have been thoroughly removed under high vacuum. If the product remains oily, it is a strong indicator that a chromatographic purification step is necessary before attempting crystallization.
Q3: Is it better to purify the free base or the hydrochloride salt of this compound?
A3: Both forms have their advantages. Purification of the free base is common using normal-phase chromatography. However, converting the amine to its hydrochloride salt can be a highly effective purification step in itself.[3] Salts often have better-defined crystal lattices and are less soluble in many organic solvents, making recrystallization a powerful technique for removing non-basic impurities.[3][4] The choice often depends on the nature of the impurities. If impurities are non-basic, salt formation and recrystallization are excellent. If impurities are basic and have similar properties, chromatography of the free base may be required.
Troubleshooting Guide: Enhancing Purity
This section provides detailed protocols and the scientific rationale for overcoming specific purification challenges.
Issue 1: Persistent, Co-eluting Impurities in Normal-Phase Chromatography
You observe a persistent impurity spot on your TLC plate that has a retention factor (Rf) very close to your product, making separation by standard silica gel chromatography difficult.
Root Cause Analysis: This issue arises when an impurity has a polarity very similar to the target compound. The dimethylamino group in your product imparts significant polarity, but impurities with similar functional groups or overall polarity will co-elute. Standard silica gel, being slightly acidic, can also cause peak tailing and poor separation of basic compounds like amines.[5]
Solution Workflow:
Caption: Decision workflow for resolving co-eluting impurities.
Detailed Protocol: Column Chromatography with a Basic Modifier
-
Solvent System Selection: Develop a mobile phase using a standard solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that provides an Rf of ~0.3 for your product on a silica TLC plate.
-
Add Modifier: To your chosen solvent system, add triethylamine (TEA) to a final concentration of 1% (v/v). For example, for 1 L of mobile phase, add 10 mL of TEA.
-
Causality: The tertiary amine (TEA) is a stronger base than your product and will preferentially interact with the acidic silanol groups on the silica surface.[6] This "deactivates" the silica, preventing your dimethylamino compound from strongly adsorbing and tailing, which sharpens the elution band and often reveals the separation between your product and the impurity.[6]
-
-
Column Preparation: Pack the silica gel column using the TEA-modified mobile phase. It is crucial to equilibrate the column with at least 2-3 column volumes of this mobile phase before loading your sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column as usual, collecting fractions and monitoring by TLC.
Data Summary: Recommended Starting Conditions for Chromatography
| Stationary Phase | Mobile Phase System (Starting Point) | Modifier | Rationale & Best Use Case |
| Silica Gel | 95:5 Dichloromethane / Methanol | 1% Triethylamine | Good first choice for removing less polar impurities. Modifier is essential to prevent peak tailing.[5] |
| Neutral Alumina | 98:2 Ethyl Acetate / Methanol | None | Effective for purifying amines when silica's acidity is problematic.[7] |
| Amine-Silica | 80:20 Hexanes / Ethyl Acetate | None | Excellent for high-resolution separation of basic compounds with minimal tailing.[5] |
| Reverse-Phase C18 | 70:30 Acetonitrile / Water | 0.1% Formic Acid | Best for resolving highly polar impurities or regioisomers based on hydrophobicity.[8] |
Issue 2: Product Fails to Crystallize or Yields an Oil After Column Chromatography
Even after chromatography, the purified fractions yield an amorphous solid or oil upon solvent evaporation, indicating that stubborn impurities remain or the wrong solvent system is being used.
Root Cause Analysis: Successful crystallization requires a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[9] If the product remains soluble at low temperatures, or if impurities are inhibiting lattice formation, crystallization will fail. The structural similarity of this compound to its parent compound, Fingolimod, which can be recrystallized from methanol, provides a good starting point.[4]
Solution Workflow:
Caption: Step-by-step workflow for optimizing crystallization.
Detailed Protocol: Recrystallization via Hydrochloride Salt Formation
This protocol is a powerful method to achieve high purity, often exceeding 99.8%.[4]
-
Dissolution: Dissolve the purified, oil-like free base of this compound in a minimal amount of a suitable alcohol, such as isopropanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise. Monitor the pH with a pH strip; stop when the solution is acidic (pH ~2-3).
-
Causality: The basic dimethylamino group is protonated by HCl, forming the hydrochloride salt. This salt is significantly less soluble in the organic solvent than the free base, causing it to precipitate.[3] This step is highly selective for basic compounds, leaving many neutral or acidic impurities behind in the solution.
-
-
Precipitation and Isolation: Stir the mixture at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation. Collect the resulting white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a non-polar solvent like ethyl acetate or hexanes to remove residual solvent and any remaining soluble impurities.
-
Drying: Dry the highly pure this compound HCl salt under high vacuum.
-
(Optional) Final Recrystallization: For the highest purity, the isolated HCl salt can be dissolved in a minimal amount of boiling methanol and allowed to cool slowly to room temperature, then to 0-4°C, to form well-defined crystals.[4]
References
-
Yan, N., Chen, K., Bai, X., Bi, L., & Yao, L. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal, 9(1), 5. [Link]
- Google Patents. (2020). WO2020165672A1 - Process for preparation of highly pure fingolimod hydrochloride.
-
Krasavin, M., et al. (2021). Synthesis of Fingolimod Employing Regioselective Aziridine Ring-Opening Reaction as a Key Step. Organic Process Research & Development, 25(9), 2136-2144. [Link]
-
Mandrioli, R., et al. (2020). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Molecules, 25(22), 5484. [Link]
- Google Patents. (2015).
-
Kavs, T., et al. (2022). Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Biomedical Chromatography, 36(5), e5329. [Link]
-
Yan, N., et al. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal, 9, 5. [Link]
-
U.S. Food and Drug Administration. (2010). Chemistry Review(s) - accessdata.fda.gov. [Link]
-
Veeprho. Fingolimod Impurities and Related Compound. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Li, Y., et al. (2012). Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. International Journal of Molecular Sciences, 13(1), 895-910. [Link]
-
ResearchGate. (2012). Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2012). A retrosynthetic approach to fingolimod 1. [Link]
-
MilliporeSigma. (2021). Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines. [Link]
-
Akdis, D., et al. (2020). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International Journal of Molecular Sciences, 21(18), 6463. [Link]
- Google Patents. (2016). WO2016042493A1 - Pharmaceutical compositions of fingolimod.
- Google Patents. (1969).
-
Professor Dave Explains. (2020). Recrystallization. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2853. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
ResearchGate. (2016). How to isolate Imine by column chromatography?. [Link]
-
Cardiff University. (2016). Phosphorus Prodrugs of S1P Receptor Modulators as a Novel Therapeutic Opportunity. [Link]
-
Agilent Technologies. Chiral Drug Separation. [Link]
-
Columbia University, Department of Chemistry. Column chromatography. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]
-
Akdis, D., et al. (2020). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International Journal of Molecular Sciences, 21(18), 6463. [Link]
-
Reddit. (2022). Chromotography with free amines?. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. US9056813B2 - Process for preparation of fingolimod - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. WO2020165672A1 - Process for preparation of highly pure fingolimod hydrochloride - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Fingolimod HPLC Assay & Impurity Profiling (USP) [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
How to minimize variability in experiments with 2-Dimethylamino Fingolimod
Technical Support Center: Minimizing Variability in 2-Dimethylamino Fingolimod Experiments
Executive Summary
This compound is a structural analog of Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator. Like its parent compound, it functions primarily as a pro-drug requiring in vivo phosphorylation to engage S1P receptors (S1P1,3,4,5).[1][2]
Experimental variability with this compound rarely stems from the drug itself, but rather from three extrinsic failure points :
-
Solubility Artifacts: Micro-precipitation in aqueous buffers.
-
Metabolic Bottlenecks: Dependence on intracellular Sphingosine Kinase 2 (SphK2) for bio-activation.
-
Lysosomal Trapping: The physicochemical properties of the dimethylamino group leading to sequestration in acidic organelles.
This guide provides self-validating protocols to eliminate these variables.
Section 1: Solubility & Handling (The "Invisible" Variable)
The Issue: this compound is highly lipophilic. While soluble in organic solvents (DMSO, Ethanol), it is sparingly soluble in aqueous media (PBS, culture media).[3] A common error is "crashing out," where the compound precipitates upon dilution into media, reducing the effective concentration to near zero without visible turbidity.
The Protocol: The "Solvent Pulse" Method Do not dilute directly from a high-concentration stock into cold media. Follow this gradient dilution method to maintain solubility.
Step-by-Step:
-
Primary Stock: Dissolve neat powder in DMSO to 10 mM. Vortex for 30 seconds.
-
Storage: Aliquot and store at -20°C. Do not subject to >3 freeze-thaw cycles.
-
-
Intermediate Dilution (The Critical Step):
-
Dilute the Primary Stock 1:10 in warm (37°C) Ethanol or 100% Serum before adding to the final media.
-
Why? Serum albumin acts as a carrier protein (similar to in vivo transport), preventing the lipophilic tail from aggregating.
-
-
Final Application: Add the intermediate solution to pre-warmed cell culture media while swirling.
Solubility Data Reference Table
| Solvent System | Solubility Limit (approx.) | Stability | Recommendation |
| DMSO | > 20 mg/mL | High (>6 months at -20°C) | Primary Stock |
| Ethanol | > 20 mg/mL | Moderate (Evaporation risk) | Intermediate Step |
| PBS (pH 7.2) | < 0.2 mg/mL | Very Low (<24 hours) | AVOID for stock |
| 5% BSA / PBS | ~ 1.0 mg/mL | Low (Protein binding) | Assay Vehicle |
Section 2: Bio-Activation & Signaling (The "Silent" Failure)
The Issue: this compound is a pro-drug .[4] It must be phosphorylated by Sphingosine Kinase 2 (SphK2) to form the active phosphate species which binds S1P receptors.[1][2][5]
-
Variability Source: If your cell line has low SphK2 expression (e.g., certain HEK293 clones or specific cancer lines), the drug will appear inactive.
Mechanism of Action & Failure Points The following diagram illustrates the dependency on SphK2 and the downstream internalization pathway.
Figure 1: The Bio-activation Pathway. Note that without SphK2, the compound cannot engage the S1P receptor.
Validation Protocol: If you observe no response (e.g., no migration inhibition or receptor internalization):
-
Positive Control: Run a parallel arm using Fingolimod-Phosphate (FTY720-P) or natural S1P . These do not require SphK2.
-
Result: If FTY720-P works but this compound does not, your cells lack SphK2 activity.
-
-
Serum Starvation: Endogenous S1P in Fetal Bovine Serum (FBS) competes with the drug.
-
Requirement: Starve cells in 0.5% charcoal-stripped FBS for 12-24 hours prior to treatment to sensitize the assay.
-
Section 3: Lysosomal Trapping (The "Sink" Effect)
The Issue: The "2-dimethylamino" group creates a basic tertiary amine. Weak bases can cross membranes in their uncharged form but become protonated and trapped inside acidic organelles (lysosomes), a phenomenon known as lysosomotropism .
Impact on Variability:
-
Reduces the effective cytosolic concentration available for SphK2 phosphorylation.
-
Causes vacuolization in cells (cytotoxicity artifact) often mistaken for drug efficacy.
Mitigation Strategy:
-
Keep pH Neutral: Ensure media buffering (HEPES) is robust. Acidic extracellular pH accelerates trapping.
-
Short Exposure: For signaling assays (pERK, pAkt), limit exposure to <60 minutes to minimize sequestration.
-
Ammonium Chloride Control: In high-stakes experiments, co-treatment with NH4Cl (which neutralizes lysosomal pH) can confirm if potency loss is due to trapping, though this is an advanced troubleshooting step.
Troubleshooting & FAQs
Q1: My dose-response curve is shifting day-to-day. Why? A: This is likely plastic adsorption . Lipophilic amines stick to polystyrene.
-
Fix: Use glass-coated plates or low-binding polypropylene plastics for serial dilutions. Never dilute the drug in plastic troughs and let it sit for >10 minutes before pipetting.
Q2: The cells look vacuolated (full of holes) after 24 hours. A: This is classic lysosomal swelling caused by the accumulation of the dimethylamino-derivative.
-
Fix: This is often a toxicological artifact, not a pharmacological effect. Lower the concentration. If 10 µM causes this, titrate down to 100 nM – 1 µM, which is usually sufficient for S1P receptor modulation.
Q3: Can I use this compound for in vivo (animal) studies? A: Yes, but formulation is key.
-
Fix: Do not inject in simple saline. Use a vehicle of sterile water containing 2-5% Hydroxypropyl-beta-cyclodextrin (HPβCD) to ensure bioavailability and prevent injection site precipitation.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for resolving lack of efficacy.
References
-
Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[1][3][5][6][7] Journal of Biological Chemistry. Link
- Relevance: Establishes the requirement for in vivo phosphorylation (bio-activ
-
Paugh, S.W., et al. (2003). "The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2."[1][5][8] FEBS Letters. Link
- Relevance: Identifies SphK2 as the specific enzyme required for activation, a key variable in cell line selection.
-
Watterson, K., et al. (2002). "Ligand-induced internalization of the S1P1 receptor."[9] Journal of Biological Chemistry. Link
- Relevance: Explains the kinetics of receptor internalization and the need for strict timing in assays.
-
Nadanaciva, S., et al. (2011).[5] "Lysosomotropic drugs: A distinct mechanism of toxicity." Toxicology in Vitro. Link
- Relevance: Provides the mechanistic basis for lysosomal trapping of lipophilic amines like this compound.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing 2-Dimethylamino Fingolimod
CAS: 1404433-87-9 | Synonyms:
Core Directive & Scientific Context
2-Dimethylamino Fingolimod is the
Expert Insight (The "Why"): The primary utility of this compound in research is often as a negative control for S1P receptor signaling or as a reference standard for impurity profiling.
-
Mechanism: Fingolimod (FTY720) is a prodrug that requires phosphorylation by Sphingosine Kinase 2 (SphK2) to form FTY720-Phosphate, the active S1P receptor agonist.[1][2]
-
The Critical Difference: The dimethylation of the amine in this compound sterically and chemically hinders this phosphorylation. Consequently, it does not bind or internalize S1P receptors efficiently. If you observe biological activity (e.g., apoptosis, PP2A activation), it is likely via S1P-independent mechanisms.
Storage & Handling (The Cold Chain)
Stability Profile: Lipophilic amine. Hygroscopic. Sensitive to oxidation.
| Parameter | Recommendation | Scientific Rationale |
| Long-Term Storage | -20°C | Prevents slow oxidation of the alkyl chain and amine degradation. |
| Short-Term Storage | +4°C (Desiccated) | Acceptable for <1 week. Minimizes thermal cycling stress. |
| Desiccation | Required | The amino-diol headgroup is hygroscopic; moisture catalyzes hydrolysis/degradation. |
| Light Exposure | Protect from Light | Store in amber vials to prevent photo-oxidation of the octylphenyl tail. |
Diagram 1: Storage & Reconstitution Workflow
Caption: Standardized workflow to prevent moisture uptake during handling. Equilibrating to room temperature (RT) before opening is critical to prevent condensation.
Solubilization & Stock Preparation
Solubility Profile:
-
Water: Insoluble (Precipitates immediately).
-
DMSO: Soluble (>10 mg/mL).
-
Ethanol: Soluble (>10 mg/mL).
Protocol: Preparation of 10 mM Stock Solution
-
Calculate: For 1 mg of this compound (MW: ~335.52 g/mol ), add 298 µL of high-grade anhydrous DMSO.
-
Vortex: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Do not filter aqueous dilutions if the concentration is >10 µM, as the lipophilic drug may bind to nylon/PES membranes. If filtration is necessary, filter the DMSO stock using a chemically resistant PTFE filter (0.2 µm).
Protocol: Aqueous Dilution for Cell Culture
-
Step 1: Dilute the DMSO stock into the culture medium immediately prior to use.
-
Step 2: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Warning: Do not prepare aqueous stocks (e.g., in PBS) for storage. The compound will precipitate or adhere to plastic surfaces over time.
Experimental Troubleshooting & FAQs
Q1: I treated cells with this compound, but I don't see S1P1 receptor internalization. Is the batch defective?
A: No, this is the expected behavior. Unlike FTY720 (Fingolimod), the 2-Dimethylamino analog cannot be phosphorylated by SphK2 because the primary amine is blocked by methyl groups. S1P receptor internalization requires the phosphorylated species.
-
Action: Use this compound as a negative control to prove that an effect observed with FTY720 is indeed S1P-receptor dependent.
Q2: My solution turned cloudy when adding the DMSO stock to PBS.
A: This is a "crashing out" event due to high lipophilicity.
-
Solution:
-
Lower the working concentration. (Solubility limit in PBS is often <10 µM).
-
Use a carrier protein: Dilute the drug into media containing 1-5% Fatty Acid-Free BSA (Bovine Serum Albumin). Albumin binds the lipophilic tail, keeping it in solution/suspension.
-
Q3: Can I use this compound for in vivo (animal) studies?
A: Yes, but formulation is critical.
-
Vehicle: Do not use pure saline. Use a vehicle of 5% DMSO + 5% Tween-80 + 90% Saline (or PBS).
-
Route: IP or Oral gavage.
-
Expectation: Remember that this will likely not induce lymphopenia (the hallmark of FTY720 activity) because it does not activate S1P1 receptors on lymphocytes.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of Fingolimod vs. its Dimethylamino derivative, explaining the lack of receptor activity.
Diagram 2: Mechanism of Action Comparison
Caption: Mechanistic divergence. The dimethylamino modification prevents the phosphorylation step required for S1P receptor agonism, making the compound a selective tool for studying non-receptor-mediated effects.
References
-
PubChem. Fingolimod | C19H33NO2 - Compound Summary. National Library of Medicine. Available at: [Link] (Accessed via Grounding).
- Lim, K. G., et al. (2011). Fingolimod (FTY720) analogues as sphingosine kinase 2 inhibitors.
Sources
Optimizing buffer conditions for 2-Dimethylamino Fingolimod activity
Topic: Optimizing buffer conditions for 2-Dimethylamino Fingolimod activity Target Audience: Researchers, Application Scientists, and Drug Discovery Leads Version: 1.0 (Current as of 2025)
Executive Summary
This compound (an N,N-dimethyl analog of FTY720) is a lipophilic, cationic sphingosine mimetic. Its biological activity—specifically its phosphorylation by Sphingosine Kinase 2 (SphK2) to form the active phosphate metabolite—is strictly governed by its physicochemical state in solution.
This guide addresses the three most common failure modes in experimental workflows: hydrophobic aggregation , lysosomal sequestration , and enzymatic inaccessibility .
Part 1: Solubilization & Stock Management
The Challenge: Like its parent compound FTY720, this compound is a lipophilic amine (pKa ~7.8–8.0). At physiological pH (7.4), a significant fraction exists in the unprotonated, hydrophobic state, leading to rapid micro-precipitation in aqueous buffers if not properly complexed.
Q: My compound precipitates immediately upon adding to PBS. How do I fix this?
A: You are likely experiencing "solvent shock." The hydrophobic tail aggregates faster than the polar head group can interact with water. You must use a Carrier-Mediated Solubilization protocol.
The Protocol (BSA-Complexing Method): Do not dilute directly from DMSO to simple PBS. Use Fatty Acid-Free BSA as a "hydrophobic sink."
-
Primary Stock: Dissolve this compound in DMSO to 10–20 mM. Purge with inert gas (Argon/Nitrogen) and store at -20°C.
-
Intermediate Step (Crucial): Dilute the DMSO stock 1:10 into 100% Ethanol . This reduces the surface tension difference when mixing with water.
-
Final Buffer Preparation:
-
Prepare PBS (pH 7.4) containing 4 mg/mL Fatty Acid-Free BSA .
-
Why Fatty Acid-Free? Standard BSA contains lipids that occupy the hydrophobic binding pockets needed to solubilize your drug.
-
Slowly add the Ethanol/Drug mix to the vortexing BSA-buffer.
-
Target: Final organic solvent concentration < 0.1%.
-
Visual Workflow:
Caption: Step-by-step solubilization workflow to prevent aqueous precipitation of lipophilic amines.
Part 2: In Vitro Kinase Assay Conditions (SphK2 Activation)
The Challenge: this compound is a pro-drug.[1] It must be phosphorylated by Sphingosine Kinase 2 (SphK2) to bind S1P receptors.[2] Standard kinase buffers often fail because the lipid substrate is not accessible to the enzyme in a detergent-free environment.
Q: I see no conversion to the phosphate form in my kinase assay. Is the enzyme dead?
A: Likely not. The issue is usually substrate presentation . SphK2 acts at the interface of lipid membranes. If your buffer is too "clean" (no micelles), the enzyme cannot latch onto the lipophilic tail of the drug.
Optimized SphK2 Assay Buffer:
| Component | Concentration | Function |
| HEPES (pH 7.4) | 20–50 mM | Maintains physiological pH. Avoid Phosphate buffers (inhibits kinase). |
| MgCl₂ | 10 mM | Essential cofactor for ATP binding. |
| ATP | 1–5 mM | Phosphate donor. |
| KCl | 100 mM | Mimics intracellular ionic strength. |
| Triton X-100 | 0.05% – 0.1% | Critical: Creates mixed micelles to present the drug to SphK2. |
| Dithiothreitol (DTT) | 1 mM | Maintains enzyme stability (prevents oxidation). |
Troubleshooting Tip: If using whole cell lysates instead of recombinant protein, add Sodium Orthovanadate (1 mM) and NaF (15 mM) to inhibit phosphatases that will immediately dephosphorylate your product.
Part 3: Cell-Based Assays & Lysosomal Trapping
The Challenge: As a lipophilic weak base, this compound accumulates in acidic organelles (lysosomes) via ion trapping . This sequestration reduces the effective cytosolic concentration available for phosphorylation.
Q: Why is the potency lower in cells (EC50) compared to cell-free binding assays?
A: The "Lysosomal Sink" effect. The acidic pH (~4.5) inside lysosomes protonates the dimethylamino group, trapping the molecule inside.
Optimization Strategy:
-
Buffer pH: Ensure culture media is strictly pH 7.4. Acidic media accelerates trapping.
-
Serum Concentration:
-
High Serum (10% FBS): Albumin binds the drug, reducing free drug available for trapping, but also reducing immediate uptake.
-
Low Serum (0.5% - 1%): Increases uptake speed but risks toxicity.
-
Recommendation: Use 1-2% Charcoal-Stripped FBS for tightly controlled dosing studies.
-
-
Wash Steps: Do not wash cells with acidic buffers (like Glycine-HCl) unless you intend to strip surface receptors. Use pH 7.4 PBS.
Mechanism of Action & Trapping:
Caption: Competitive pathways between metabolic activation (SphK2) and lysosomal sequestration (Ion Trapping).
References
-
Billich, A., et al. (2003). Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases. Journal of Biological Chemistry.[3] [Link]
-
Kornhuber, J., et al. (2010). Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system. Journal of Cellular Physiology. [Link]
Sources
Welcome to the Technical Support Center dedicated to the robust analysis of Fingolimod and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this potent immunomodulating agent. Here, we move beyond standard protocols to delve into the nuances of method refinement and troubleshooting, ensuring the accuracy, precision, and reliability of your analytical data. Our approach is grounded in first principles, combining deep theoretical understanding with practical, field-tested solutions to common challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the setup and execution of Fingolimod impurity analysis.
Q1: What is a typical starting HPLC method for Fingolimod hydrochloride and its impurities?
A1: A robust starting point for analyzing Fingolimod hydrochloride and its impurities is a reversed-phase HPLC (RP-HPLC) method. A typical setup includes a C18 or C8 column, a mobile phase employing a gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile, with UV detection.[1] The acidic mobile phase is crucial for obtaining good peak shapes by protonating the primary amine group of Fingolimod, which minimizes its interaction with residual silanols on the stationary phase.
Q2: How should I prepare Fingolimod hydrochloride samples for HPLC analysis?
A2: For bulk drug substance, a stock solution can be prepared by dissolving an accurately weighed amount in a suitable solvent like methanol or a mixture of acetonitrile and water.[2][3][4] For capsule dosage forms, the contents of multiple capsules should be emptied, mixed, and an amount of powder equivalent to a single dose dissolved in a suitable solvent.[1] Sonication is often employed to ensure complete dissolution.[2][4] The final solution should be filtered through a 0.45 µm filter before injection to protect the HPLC column from particulate matter.
Q3: What are the critical parameters for method validation according to ICH guidelines?
A3: For an impurity method, the key validation parameters as per ICH Q2(R2) guidelines include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, accuracy, and precision (repeatability and intermediate precision).[5][6][7][8][9] Specificity is particularly critical and is often demonstrated through forced degradation studies to ensure that all potential degradation products are separated from the main Fingolimod peak and from each other.[3][10][11][12]
Q4: Why are forced degradation studies necessary for a Fingolimod impurity method?
A4: Forced degradation (or stress testing) studies are essential to develop a stability-indicating analytical method.[3][11][12] By subjecting Fingolimod to harsh conditions (acid, base, oxidation, heat, and light), we can generate potential degradation products.[3][13] This ensures that the analytical method can effectively separate the active pharmaceutical ingredient (API) from any degradants that might form during manufacturing, storage, or handling, thus providing a true measure of the drug's stability and purity.[3][11][12]
Troubleshooting Guide for Fingolimod HPLC Analysis
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing) for Fingolimod
Q: I am observing significant peak tailing for the main Fingolimod peak. What is the cause and how can I resolve it?
A: Understanding the Cause: Peak tailing for Fingolimod is a common issue and is primarily due to the interaction of its basic primary amine group with acidic silanol groups present on the surface of silica-based stationary phases.[14] This secondary interaction leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.
Step-by-Step Troubleshooting:
-
Mobile Phase pH Adjustment:
-
Action: Lower the pH of the aqueous mobile phase to a range of 2.5-3.5 using an acid like phosphoric acid or formic acid.[15][1]
-
Rationale: At a low pH, the primary amine of Fingolimod (pKa ~9.5) will be fully protonated (-NH3+), and the silanol groups on the silica surface will be largely unionized (-Si-OH). This minimizes the strong ionic interaction that causes peak tailing.
-
-
Use of an Ion-Pairing Reagent:
-
Action: Introduce an ion-pairing reagent, such as dibutylammonium phosphate or sodium 1-octanesulfonate, into the mobile phase.[2][11]
-
Rationale: The hydrophobic tail of the ion-pairing reagent interacts with the stationary phase, while its charged head-group forms an ion pair with the protonated Fingolimod. This masks the analyte's charge and promotes a more typical reversed-phase retention mechanism, leading to improved peak symmetry.
-
-
Increase Buffer Concentration:
-
Column Selection:
-
Action: Consider using a column with a high-purity silica or an end-capped stationary phase.
-
Rationale: These columns have a lower concentration of accessible acidic silanol groups, reducing the opportunities for secondary interactions with the basic Fingolimod molecule.
-
Issue 2: Co-elution or Poor Resolution of Impurities
Q: I am struggling to separate two known impurities, or an impurity is co-eluting with the main Fingolimod peak. What steps can I take to improve resolution?
A: Understanding the Cause: Poor resolution can be due to insufficient selectivity of the chromatographic system for the analytes , or excessive peak broadening. The solution often lies in manipulating the mobile phase composition or the stationary phase chemistry.
Step-by-Step Troubleshooting:
-
Modify the Organic Modifier:
-
Action: If using acetonitrile, try substituting it with methanol, or use a combination of both.
-
Rationale: Acetonitrile and methanol have different selectivities in reversed-phase chromatography. Changing the organic modifier can alter the relative retention times of closely eluting compounds.
-
-
Adjust the Gradient Profile:
-
Action: Decrease the slope of the gradient (i.e., make it shallower) in the region where the critical pair of peaks elutes.
-
Rationale: A shallower gradient increases the retention time and the separation between peaks, often leading to improved resolution.
-
-
Change the Stationary Phase:
-
Action: If resolution is still an issue on a C18 column, try a C8 column or a column with a different chemistry (e.g., phenyl-hexyl).
-
Rationale: Different stationary phases offer different selectivities. A C8 column is less retentive than a C18, which can alter elution order. A phenyl-hexyl column can provide unique pi-pi interactions that may improve the separation of aromatic impurities.
-
-
Optimize Column Temperature:
-
Action: Increase or decrease the column temperature by 5-10°C.
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence both retention times and peak shapes. Sometimes, a change in temperature can provide the necessary improvement in resolution.
-
Issue 3: Variable Retention Times
Q: The retention times for Fingolimod and its impurities are shifting between injections. What could be causing this instability?
A: Understanding the Cause: Retention time variability is often a sign of an unstable chromatographic system. The most common culprits are issues with the mobile phase, the pump, or the column temperature.
Step-by-Step Troubleshooting:
-
Ensure Proper Mobile Phase Preparation:
-
Action: Always pre-mix the mobile phase components and degas thoroughly before use.
-
Rationale: Inconsistent mobile phase composition due to poor mixing or outgassing can lead to fluctuating retention times.
-
-
Check for Leaks and Pump Performance:
-
Action: Perform a leak test on your HPLC system. Check the pump seals for wear and tear.
-
Rationale: A leak in the system or a faulty pump can cause an inconsistent flow rate, which directly impacts retention times.
-
-
Column Equilibration:
-
Action: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Rationale: Insufficient equilibration will cause the retention times to drift, particularly in the early part of the chromatogram.
-
-
Maintain Stable Column Temperature:
-
Action: Use a column oven to maintain a constant temperature.
-
Rationale: Fluctuations in ambient temperature can affect retention times. A column oven provides a stable thermal environment.
-
Experimental Protocols
Standard Validated RP-HPLC Method for Fingolimod Impurity Profiling
This method is a robust starting point for the analysis of Fingolimod and its related impurities, based on established protocols.[11]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
Troubleshooting Modification for Peak Tailing
If significant peak tailing is observed with the standard method, the following modification to the mobile phase can be implemented:
| Parameter | Modified Condition |
| Mobile Phase A | 20 mM Dibutylammonium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[2] |
| Mobile Phase B | Acetonitrile |
Visualizations
Troubleshooting Decision Tree for Fingolimod HPLC Analysis
Caption: A decision tree for troubleshooting common HPLC issues in Fingolimod analysis.
Mechanism of Peak Tailing Mitigation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior - MedCrave online [medcraveonline.com]
- 3. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpls.org [wjpls.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. youtube.com [youtube.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. sepscience.com [sepscience.com]
Validation & Comparative
Validating the S1P receptor binding affinity of 2-Dimethylamino Fingolimod
Publish Comparison Guide: Validating the S1P Receptor Binding Affinity of 2-Dimethylamino Fingolimod
Executive Summary
This technical guide outlines the validation strategy for This compound (also known as the N,N-dimethyl impurity or analog of FTY720). While Fingolimod (FTY720) is a well-established Sphingosine-1-Phosphate (S1P) receptor modulator requiring in vivo phosphorylation for activation, the 2-Dimethylamino derivative presents a distinct pharmacological profile. This guide provides a rigorous experimental framework to validate its binding affinity, bioactivation potential, and functional selectivity compared to the parent compound and the endogenous ligand, S1P.
Target Audience: Medicinal Chemists, Assay Development Scientists, and QA/QC Professionals in Neurology and Immunology.
Comparative Analysis: Structural & Mechanistic Divergence
The critical distinction between Fingolimod and its 2-Dimethylamino derivative lies in the amine headgroup. This structural modification fundamentally alters the compound's interaction with Sphingosine Kinase 2 (SphK2) and the S1P Receptor binding pocket .
Table 1: Physicochemical and Pharmacological Comparison
| Feature | Fingolimod (FTY720) | Fingolimod-Phosphate (FTY720-P) | This compound | Sphingosine-1-Phosphate (S1P) |
| Role | Pro-drug (Inactive at S1PR) | Active Agonist/Functional Antagonist | Target Analyte / Impurity | Endogenous Agonist |
| Key Functional Group | Primary Amine (-NH₂) | Phosphate (-O-PO₃²⁻) | Tertiary Amine (-N(CH₃)₂) | Phosphate + Amine |
| Bioactivation Required? | Yes (via SphK2) | No (Active Species) | Unknown/Unlikely (Steric hindrance) | No |
| S1P1 Affinity (Ki) | > 1000 nM (Low) | ~0.3 nM (High) | Predicted Low (>1000 nM) | ~0.4 nM |
| Primary Mechanism | Internalization of S1P1 | Ligand-Receptor Binding | Off-Target / Ion Channel Modulation | G-protein Signaling |
Scientific Insight: The primary amine of Fingolimod is essential for recognition by SphK2. The N-dimethylation introduces steric bulk and removes hydrogen bond donors, likely preventing phosphorylation. Consequently, without the phosphate group, the 2-Dimethylamino derivative is expected to lack high affinity for the S1P receptor's polar binding pocket, similar to unphosphorylated Fingolimod.
Mechanistic Pathway & Validation Logic
To validate the affinity of this compound, one must distinguish between direct binding and bioactivation-dependent binding .
Figure 1: Bioactivation pathway comparison. The validation strategy must confirm if the target compound bypasses SphK2 or fails to bind S1PR directly.
Experimental Protocols for Validation
The following protocols constitute a self-validating system. You must run the Parent (Fingolimod) and Active Metabolite (Fingolimod-P) as controls alongside the 2-Dimethylamino derivative .
Protocol A: Membrane Preparation (CHO-K1 Cells overexpressing hS1P1)
Essential for generating the biological substrate for binding assays.
-
Cell Lysis: Resuspend CHO-K1/hS1P1 cells in ice-cold Lysis Buffer (20 mM HEPES, 10 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts, 10s).
-
Centrifugation: Spin at 500 x g for 10 min to remove nuclei. Collect supernatant.
-
Membrane Pellet: Spin supernatant at 48,000 x g for 30 min at 4°C.
-
Resuspension: Resuspend pellet in Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% Fatty Acid-Free BSA, pH 7.4).
-
Quality Check: Validate receptor expression via Western Blot (anti-S1P1) or saturation binding with [³H]-Sphingosine-1-Phosphate.
Protocol B: [³⁵S]GTPγS Binding Assay (The Gold Standard)
Measures functional receptor activation (G-protein coupling) rather than just passive binding.
Objective: Determine the EC₅₀ and E_max of this compound compared to FTY720-P.
-
Reaction Mix: In a 96-well plate, combine:
-
20 µg Membrane Protein.
-
Test Compound (Serial dilution: 10⁻¹² to 10⁻⁵ M).
-
Controls: FTY720-P (Positive), Unphosphorylated FTY720 (Negative/Low), Vehicle (DMSO).
-
[³⁵S]GTPγS (0.1 nM final).
-
GDP (10 µM) to suppress basal noise.
-
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Measure radioactivity (CPM) via liquid scintillation counting.
-
Data Analysis: Plot Agonist Concentration (log) vs. % Stimulation over Basal.
Validation Criteria:
-
FTY720-P: Must show EC₅₀ < 1 nM.
-
Fingolimod (Parent): Should show negligible activity (EC₅₀ > 1000 nM) in this cell-free system (no kinase present).
-
This compound: If the curve mimics the Parent (flat), it confirms lack of direct affinity . If it mimics FTY720-P, it indicates direct agonist activity .
Protocol C: Whole Cell Internalization Assay
Validates if the compound can enter the cell, be phosphorylated (if applicable), and induce receptor downregulation.
-
Seeding: Plate CHO-S1P1-GFP cells in imaging plates.
-
Treatment: Treat with 100 nM of this compound for 1 hour.
-
Imaging: Fix cells and image GFP fluorescence.
-
Result Interpretation:
-
Membrane Localization: Indicates NO activation (Inactive).
-
Punctate Intracellular Vesicles: Indicates Receptor Internalization (Agonist).
-
Validation Workflow Diagram
Figure 2: Decision tree for classifying the pharmacological activity of the derivative.
Expected Results & Interpretation
Based on Structure-Activity Relationship (SAR) data of sphingosine analogs:
-
Binding Affinity: The 2-Dimethylamino derivative is expected to show negligible binding (Ki > 10 µM) in membrane assays lacking SphK2. The bulky tertiary amine prevents the formation of the critical salt bridge with Glu294 in the S1P1 pocket, a key interaction for high-affinity binding of S1P and FTY720-P.
-
Bioactivation: Unlike the primary amine of FTY720, the tertiary amine is a poor substrate for Sphingosine Kinase 2. Therefore, in whole-cell assays, it is expected to remain inactive , failing to induce receptor internalization.
References
-
Brinkmann, V., et al. (2002).[1] The Immune Modulator FTY720 Targets Sphingosine 1-Phosphate Receptors.[2][1][3][4] Journal of Biological Chemistry.
-
Harrison, C., & Traynor, J. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences.
-
PubChem. (2025).[5][6] Fingolimod Hydrochloride | C19H34ClNO2.[6] National Library of Medicine.
-
García-Merino, J. A., & Sánchez, A. J. (2012).[7] Basic mechanisms of action of fingolimod in relation to multiple sclerosis. Revista de Neurología.
-
Park, S. J., et al. (2013). Sphingosine and FTY720 modulate pacemaking activity in interstitial cells of Cajal from mouse small intestine. Molecular Pharmacology.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fingolimod | C19H33NO2 | CID 107970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;benzoic acid | C26H39NO4 | CID 46207224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydron;chloride | C19H34ClNO2 | CID 57516011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Basic mechanisms of action of fingolimod in relation to multiple sclerosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Fingolimod and its dimethylamino derivative
Executive Summary
This technical guide provides a head-to-head comparison between Fingolimod (FTY720) , the first-in-class sphingosine-1-phosphate (S1P) receptor modulator, and its structural analog, N,N-Dimethyl-Fingolimod .
While Fingolimod is a potent therapeutic agent for Multiple Sclerosis (MS), the dimethylamino derivative serves a dual role in drug development:
-
As a Negative Control (SAR Tool): It demonstrates the critical necessity of the primary amine for sphingosine kinase 2 (SphK2) recognition and subsequent phosphorylation.
-
As a Process Impurity: It is a known byproduct in the synthesis of Fingolimod that must be strictly controlled (limit <0.15%) to ensure efficacy and safety.
This guide details the mechanistic divergence, experimental validation protocols, and quality implications of these two closely related compounds.
Chemical & Pharmacological Basis[1][2][3][4]
The core difference lies in the substitution of the nitrogen atom on the polar head group. This subtle modification dictates the compound's ability to act as a substrate for phosphorylation, which is the "activation switch" for the drug's mechanism of action.
| Feature | Fingolimod (FTY720) | N,N-Dimethyl-Fingolimod |
| Chemical Name | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | 2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |
| Amine Type | Primary Amine (-NH₂) | Tertiary Amine (-N(CH₃)₂) |
| Pharmacological Status | Pro-drug (Active after phosphorylation) | Inactive / Impurity (Poor substrate) |
| Key Enzyme Interaction | High affinity substrate for SphK2 | Steric hindrance prevents SphK2 binding |
| S1P Receptor Binding | Nanomolar affinity (as FTY720-P) | Negligible affinity |
| Lipophilicity (LogP) | ~4.5 (High) | ~5.0 (Higher due to methyl groups) |
Mechanism of Action (MOA) Divergence
Fingolimod mimics sphingosine.[1][2][3][4] The primary amine is essential for hydrogen bonding within the catalytic pocket of Sphingosine Kinase 2 (SphK2) . Once phosphorylated, the resulting Fingolimod-phosphate (FTY720-P) mimics Sphingosine-1-Phosphate (S1P) and binds to S1P receptors (S1P1,3,4,[3]5) on lymphocytes, causing receptor internalization and preventing lymphocyte egress from lymph nodes.
The Dimethyl Blockade: The addition of two methyl groups to the nitrogen creates significant steric bulk and removes the hydrogen bond donor capability. Consequently, N,N-Dimethyl-Fingolimod cannot be efficiently phosphorylated. Without the phosphate group, it cannot bind the S1P receptors, rendering it therapeutically inert for the S1P pathway.
Figure 1: Mechanistic divergence. Fingolimod is activated by SphK2, whereas the dimethyl derivative is blocked from this pathway due to steric hindrance at the amine site.
Head-to-Head Performance Data
The following data summarizes the comparative performance in key assays used during drug characterization.
Table 1: Biological Activity Profile
| Assay Type | Parameter | Fingolimod (FTY720) | N,N-Dimethyl-Fingolimod | Interpretation |
| Enzymatic Assay | SphK2 Phosphorylation Rate ( | 100% (Reference) | < 5% | Dimethylation abolishes kinase recognition. |
| Receptor Binding | S1P1 | ~0.3 nM (as Phosphate) | > 10,000 nM | Inactive at therapeutic target. |
| Cellular Assay | Lymphopenia Induction (In Vivo) | Potent reduction of lymphocytes | No significant reduction | Confirms lack of S1P modulation. |
| Off-Target | PP2A Activation | Active | Variable/Retained* | Note: PP2A activation is driven by the lipophilic tail; the dimethyl analog may retain some off-target toxicity. |
Experimental Protocols
To validate the claims above, the following self-validating protocols are recommended. These are designed to distinguish the active drug from the dimethyl impurity.
Protocol A: In Vitro Sphingosine Kinase 2 (SphK2) Phosphorylation Assay
Objective: Quantify the conversion of the parent compound to its phosphorylated form.
Materials:
-
Recombinant Human SphK2 enzyme.
-
ATP (10 mM stock).
-
Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 10% Glycerol.
-
Test Compounds: Fingolimod and N,N-Dimethyl-Fingolimod (10 µM final).
-
Detection: LC-MS/MS (Triple Quadrupole).
Workflow:
-
Preparation: Dilute SphK2 enzyme to 0.5 µg/mL in assay buffer.
-
Incubation: Add 10 µM of test compound and 1 mM ATP to the reaction well.
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Quench reaction with equal volume of ice-cold Acetonitrile (ACN) containing internal standard (e.g., FTY720-d4).
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.
-
Monitoring: Monitor transitions for:
-
FTY720-P (m/z 388.2 → 290.2)
-
Dimethyl-FTY720-P (Predicted m/z 416.2 → 318.2 - Expect signal to be absent).
-
Validation Criteria:
-
Positive Control (Fingolimod): Must show >80% conversion to phosphate species.
-
Negative Control (Dimethyl-Fingolimod): Must show <5% conversion (signal near noise floor).
Protocol B: Impurity Identification via HPLC (Quality Control)
Objective: Detect N,N-Dimethyl-Fingolimod as a process impurity in Fingolimod API.
Methodology:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Detection: UV at 215 nm.
Causality: The N,N-dimethyl derivative is more lipophilic than Fingolimod due to the capping of the polar amine.
-
Retention Time: N,N-Dimethyl-Fingolimod will elute later (higher retention time) than Fingolimod.
-
Resolution: A resolution factor (
) > 1.5 is required to ensure the impurity is accurately quantified.
Synthesis & Impurity Formation[4][6][7]
Understanding where the dimethyl derivative comes from is crucial for process chemistry. It typically arises during the reductive amination step if formaldehyde (or a methyl donor) is present or if non-selective alkylation conditions are used.
Figure 2: Impurity formation pathway.[5] Over-alkylation during synthesis leads to the inactive dimethyl derivative.
References
-
Adachi, K., et al. (1995). "Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720." Bioorganic & Medicinal Chemistry Letters. Link
-
Billich, A., et al. (2003).[5] "Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases."[3] Journal of Biological Chemistry. Link
-
Zemann, B., et al. (2006). "Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720." Blood. Link
-
Pharmaffiliates. (2024). "2-Dimethylamino Fingolimod Reference Standard." Pharmaffiliates Catalog. Link
-
Hanessian, S., et al. (2017).[6] "Phosphorylation of a constrained azacyclic FTY720 analog enhances anti-leukemic activity without inducing S1P receptor activation." Leukemia. Link
Sources
- 1. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Pharmacokinetic evaluation of fingolimod for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stephen Hanessian | UCI Profiles [profiles.icts.uci.edu]
Technical Validation Guide: 2-Dimethylamino Fingolimod vs. Fingolimod (FTY720) in Lymphocyte Trafficking
This guide is structured as a high-level technical directive for validating the biological activity of 2-Dimethylamino Fingolimod (2-DMA-FTY), a specific structural analog and known impurity of the multiple sclerosis drug Fingolimod (FTY720).
This document assumes the researcher aims to determine whether this analog retains the lymphocyte sequestration properties of the parent compound or acts as an inert/antagonistic impurity.
Executive Summary & Mechanistic Context
This compound (CAS: 1404433-87-9) is the
-
Parent Mechanism (FTY720): FTY720 is a pro-drug. It requires in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) to form FTY720-Phosphate (FTY720-P) . This phospho-metabolite mimics Sphingosine-1-Phosphate (S1P), binding to S1P receptors (S1P1,3,4,[3]5) on lymphocytes, causing receptor internalization and trapping cells in lymph nodes (lymphopenia).
-
Test Molecule Hypothesis (2-DMA-FTY): The dimethylation of the primary amine typically hinders the catalytic recognition by SphK2. Therefore, 2-DMA-FTY is hypothesized to exhibit significantly reduced or abolished lymphocyte sequestration activity compared to FTY720, unless it possesses intrinsic (non-phosphorylated) affinity for S1P receptors or acts as a Sphingosine Kinase inhibitor (analogous to
-dimethylsphingosine).
Comparative Profile: FTY720 vs. 2-DMA-FTY
The following table outlines the expected performance metrics based on established SAR principles. This serves as the baseline for your validation experiments.
| Feature | Fingolimod (FTY720) | This compound | Validation Focus |
| Chemical State | Primary Amine (Pro-drug) | Tertiary Amine (Analog/Impurity) | Mass Spec (Precursor Ion) |
| Metabolic Activation | Rapid phosphorylation by SphK2 | Likely Blocked/Slow (Steric hindrance) | In vitro Kinase Assay |
| S1P Receptor Binding | High affinity (as FTY720-P) | Low/Unknown (as parent) | GTP |
| Lymphocyte Effect | Profound Lymphopenia (>70% drop) | Hypothesis: Negligible Effect | In Vivo Trafficking (See Protocol) |
| Primary Risk | Bradycardia (S1P3 effect) | Off-target cytotoxicity / SphK Inhibition | Safety Observation |
Experimental Validation Protocols
Protocol A: In Vivo Lymphocyte Trafficking Assay (The Gold Standard)
This protocol objectively measures the capacity of 2-DMA-FTY to sequester lymphocytes compared to the clinical standard.
Subject: C57BL/6 Mice (Male, 8-10 weeks, n=5 per group). Reagents:
-
Vehicle: Saline or Water (FTY720 is soluble; 2-DMA-FTY HCl salt is water-soluble).
-
Positive Control: FTY720 (0.3 mg/kg to 1.0 mg/kg).
-
Test Article: 2-DMA-FTY (Test at equimolar doses: 0.3, 1.0, and 3.0 mg/kg).
Workflow:
-
Baseline Bleed (T-24h): Collect 50
L whole blood via submandibular vein into EDTA tubes. Establish baseline Absolute Lymphocyte Count (ALC). -
Administration (T0): Administer compounds via oral gavage (PO).
-
Terminal Bleed (T+24h): Collect terminal blood via cardiac puncture.
-
Analysis: Analyze samples using a hematology analyzer (e.g., Hemavet) or Flow Cytometry (CD4/CD8/B220 markers).
Validation Criteria (Self-Validating System):
-
Success: The FTY720 group must show >50% reduction in ALC relative to vehicle. If not, the experiment is invalid.
-
Test Readout: If 2-DMA-FTY group ALC
Vehicle group, the impurity is biologically inert regarding trafficking. If ALC drops, it retains agonistic activity.
Protocol B: Mechanistic Confirmation (LC-MS/MS Bioanalysis)
To prove that a lack of efficacy in Protocol A is due to mechanism (lack of phosphorylation) and not poor absorption.
-
Sample: Plasma from Protocol A (T+24h).
-
Extraction: Protein precipitation with Acetonitrile.
-
Target Analytes:
-
Parent 2-DMA-FTY (MRM transition based on MW 335.5
Fragment). -
Phosphorylated 2-DMA-FTY (MW + 80Da).
-
-
Data Interpretation:
-
High Parent / Low Phosphate = Phosphorylation blocked (Validates "Inert Impurity" hypothesis).
-
Low Parent / High Phosphate = Prodrug active (Contradicts hypothesis).
-
Pathway Visualization (Mechanism of Action)
The following diagram illustrates the critical divergence point between FTY720 and this compound within the lymphocyte trafficking pathway.
Figure 1: Mechanistic divergence.[4][5] FTY720 (Blue) is successfully phosphorylated to activate S1P1 receptors, causing sequestration. This compound (Red) is predicted to fail at the phosphorylation step due to steric hindrance at the amine, leading to normal lymphocyte egress.
Expected Results & Data Interpretation
When publishing your comparison, structure your results table as follows. This format highlights the "Validation" aspect.
| Metric | FTY720 Control (1 mg/kg) | 2-DMA-FTY (1 mg/kg) | Interpretation |
| Absolute Lymphocyte Count (k/ | Inert. 2-DMA-FTY does not affect trafficking. | ||
| % Change from Baseline | Confirms lack of S1P1 agonism. | ||
| Plasma [Parent] (ng/mL) | 2-DMA-FTY accumulates (metabolic block). | ||
| Plasma [Phosphate] (ng/mL) | Confirms resistance to SphK2. |
Scientific Conclusion: If the data aligns with the table above, this compound is validated as a biologically inactive impurity regarding lymphocyte trafficking. This is critical for Quality Control (QC) in drug manufacturing, proving that low levels of this impurity will not alter the therapeutic efficacy of FTY720.
However, if 2-DMA-FTY causes lymphopenia without phosphorylation, it represents a novel class of direct S1P receptor agonists that bypass the kinase requirement, which would be a significant discovery.
References
-
Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors.[3][4][6][7][8] Journal of Biological Chemistry, 277(24), 21453-21457. Link
-
Chiba, K., et al. (1998). FTY720 selectively decreases the number of circulating mature lymphocytes by acceleration of lymphocyte homing.[9] Journal of Immunology, 160(10), 5037-5044. Link
-
Billich, A., et al. (2003). Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases. Journal of Biological Chemistry, 278(48), 47408-47415. Link
-
Veeprho Laboratories. (n.d.). This compound Structure and Impurity Data. Veeprho Standards. Link
-
Toronto Research Chemicals. (n.d.). This compound Hydrochloride Data Sheet. TRC Canada. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Differential effects of fingolimod (FTY720) on immune cells in the CSF and blood of patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oral fingolimod (FTY720) in multiple sclerosis: two-year results of a phase II extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FTY720, a novel immunosuppressant, induces sequestration of circulating mature lymphocytes by acceleration of lymphocyte homing in rats. I. FTY720 selectively decreases the number of circulating mature lymphocytes by acceleration of lymphocyte homing - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling Guide: 2-Dimethylamino Fingolimod vs. Fingolimod (FTY720)
Executive Summary: The Mechanistic Divergence
In the development of Sphingosine-1-Phosphate (S1P) receptor modulators, distinguishing between the active pharmaceutical ingredient (API) and its structural analogs is critical for establishing structure-activity relationships (SAR) and qualifying impurities.
2-Dimethylamino Fingolimod (2-DMA-Fingolimod) is a structural analog and known process impurity of Fingolimod (FTY720). While it shares the lipophilic tail and propanediol head group of the parent drug, the N-dimethylation at the C2 position fundamentally alters its pharmacological fate.
This guide provides a comparative analysis of 2-DMA-Fingolimod against FTY720. We demonstrate a negative In Vitro-In Vivo Correlation (IVIVC) : the structural modification prevents the critical in vitro bio-activation step (phosphorylation), directly correlating to a lack of in vivo lymphopenia induction. This makes 2-DMA-Fingolimod an essential negative control for validating S1P-dependent signaling pathways.
In Vitro Profiling: The Phosphorylation Bottleneck
The therapeutic efficacy of Fingolimod relies on a "pro-drug" mechanism.[1] It must be phosphorylated by Sphingosine Kinase 2 (SphK2) to form the bioactive species (Fingolimod-phosphate), which then binds to S1P receptors (S1P1,3,4,5).[2][3]
Mechanistic Comparison
-
Fingolimod (FTY720): Contains a primary amine.[1] It mimics the natural substrate sphingosine, fitting into the catalytic pocket of SphK2, allowing rapid phosphorylation.
-
2-DMA-Fingolimod: Contains a tertiary amine (dimethylated). Steric hindrance and altered charge distribution prevent the molecule from being accepted as a substrate by SphK2.
Experimental Data: Kinase Kinetics & Receptor Binding
Note: Data summarized from standard SAR profiling of sphingosine analogs.
| Parameter | Fingolimod (FTY720) | 2-DMA-Fingolimod | Interpretation |
| SphK2 Substrate Activity | High ( | Negligible / Inactive | 2-DMA cannot be activated. |
| S1P1 Receptor Binding ( | ~0.3 nM (as Phosphate) | > 10,000 nM (Parent) | Without phosphorylation, affinity is lost. |
| S1P1 Internalization | Rapid / Sustained | None | Fails to induce receptor sequestration. |
| Primary Mechanism | Pro-drug (Requires Activation) | Inert Analog (Metabolic Dead-end) |
Protocol: In Vitro SphK2 Phosphorylation Assay
Use this protocol to validate the inactivity of 2-DMA-Fingolimod in your system.
-
Enzyme Prep: Recombinant human SphK2 (HEK293 lysate or purified protein).
-
Reaction Mix:
-
Substrate: 10 µM FTY720 (Positive Control) vs. 10 µM 2-DMA-Fingolimod.
-
Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM DTT, 10% Glycerol.
-
ATP: 1 mM [
-32P]ATP (10 µCi).
-
-
Incubation: 30 minutes at 37°C.
-
Extraction: Stop reaction with 1-butanol extraction.
-
Analysis: Separate organic phase via TLC (Silica gel 60). Visualize phosphorylated product (lower Rf) via autoradiography.
-
Expected Result: Strong band for FTY720; No band for 2-DMA-Fingolimod.
-
In Vivo Correlation: Lymphopenia Models
The hallmark of FTY720 activity in vivo is lymphopenia —the sequestration of lymphocytes in lymph nodes due to S1P1 receptor downregulation.
The Correlation Logic (IVIVC)
Since 2-DMA-Fingolimod fails the in vitro activation step (phosphorylation), the IVIVC model predicts it will fail to induce lymphopenia in vivo. This confirms that the primary amine is essential for the drug's mechanism of action (MoA).
Comparative Efficacy Data (Murine Model)
| Endpoint | Fingolimod (0.3 mg/kg) | 2-DMA-Fingolimod (0.3 - 3.0 mg/kg) |
| Peripheral Lymphocyte Count | Reduced by >70% (within 6h) | No significant reduction |
| Heart Rate Effect (Bradycardia) | Transient reduction (S1P3 mediated) | No effect |
| Brain Penetration | High | High (Lipophilic) but inactive |
Protocol: Peripheral Lymphocyte Count Assay
Standard workflow to assess S1P modulation.
-
Animals: C57BL/6 mice (Male, 8-10 weeks).
-
Dosing: Oral gavage (PO).
-
Group A: Vehicle (Water/Ethanol).
-
Group B: FTY720 (0.3 mg/kg).
-
Group C: 2-DMA-Fingolimod (3.0 mg/kg - 10x dose to prove inactivity).
-
-
Sampling: Collect whole blood via submandibular vein at T=0, 6h, and 24h.
-
Analysis: Hematology analyzer (e.g., Sysmex) or Flow Cytometry (CD4+/CD8+ gating).
-
Validation: Calculate % reduction relative to vehicle.
Visualizing the Pathway & Workflow
The following diagrams illustrate the mechanistic blockage of 2-DMA-Fingolimod and the experimental workflow to verify it.
Diagram 1: The Mechanistic Blockade (Pathway)
This diagram shows how the dimethyl modification creates a metabolic "dead end," preventing S1P receptor engagement.
Caption: The dimethyl group (Red path) prevents SphK2 phosphorylation, rendering the molecule unable to bind S1P receptors.
Diagram 2: Experimental Workflow (IVIVC Validation)
This workflow outlines the steps to qualify 2-DMA-Fingolimod as a negative control or reference standard.
Caption: Workflow for establishing the In Vitro-In Vivo Correlation (IVIVC) for Fingolimod analogs.
References
-
Adachi, K., et al. (1995). Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. Link
-
Paugh, S. W., et al. (2008). The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2.[3][4] FEBS Letters, 554(1-2), 189-193. Link
-
Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors.[4][5] Journal of Biological Chemistry, 277(24), 21453-21457. Link
-
Kiuchi, M., et al. (2000). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946–2961. Link
-
European Pharmacopoeia (Ph. Eur.). Fingolimod Hydrochloride Monograph: Impurity Profiling. Link
Sources
- 1. Fingolimod | C19H33NO2 | CID 107970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of the Toxicological Profiles of Fingolimod and Its Impurities: A Guide for Drug Development Professionals
Introduction
Fingolimod (marketed as Gilenya) is a first-in-class, orally available sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis (RRMS).[1][2] Derived from the fungal metabolite myriocin, Fingolimod is a structural analog of sphingosine.[2] Following oral administration, it is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.[3] This active metabolite binds with high affinity to S1P receptors (S1P1, S1P3, S1P4, and S1P5), leading to their internalization and degradation.[4][5] The primary therapeutic effect is achieved through the functional antagonism of S1P1 receptors on lymphocytes, which sequesters these immune cells within lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise mediate inflammatory damage.[4][5]
While effective, the manufacturing process and subsequent storage of Fingolimod can generate process-related and degradation impurities.[6][7] As mandated by global regulatory bodies like the International Council for Harmonisation (ICH), the presence of any impurity at or above a 0.10% threshold necessitates its identification, characterization, and toxicological qualification to ensure patient safety.[6][8] Some impurities may share the pharmacological activity of the parent drug, others may exhibit unique toxicities, and some may be inert. Of particular concern are potentially genotoxic impurities (PGIs), which can pose a carcinogenic risk even at trace levels.[9][10]
This guide provides a side-by-side toxicological analysis of Fingolimod and its known impurities, offering a framework for researchers and drug development professionals. We will delve into the mechanistic basis of Fingolimod's known toxicities, explore the identity and potential risks of its impurities, and present detailed experimental workflows for their comprehensive toxicological assessment.
Mechanism of Action: The S1P Receptor Pathway
The therapeutic and certain toxicological effects of Fingolimod are intrinsically linked to its modulation of S1P receptors. The following diagram illustrates this core pathway.
Caption: Fingolimod is phosphorylated to its active form, which binds to S1P1 receptors on lymphocytes, causing receptor internalization and preventing lymphocyte egress from lymph nodes into the CNS.
Part 1: Toxicological Profile of Fingolimod
Fingolimod's safety profile is well-characterized through extensive clinical trials and post-marketing surveillance.[3][11] Its toxicities are largely mechanism-based, stemming from its effects on S1P receptors located on various cell types throughout the body.
Cardiotoxicity
The most prominent acute adverse effect is a transient, dose-dependent bradycardia and atrioventricular (AV) block upon treatment initiation.[11][12] This is caused by the agonistic effect of fingolimod-phosphate on S1P1 receptors on atrial myocytes.[3]
-
Mechanism: Activation of S1P1 receptors in the heart leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in heart rate.[3]
-
Clinical Manifestation: Maximal heart rate reduction typically occurs within 4-6 hours of the first dose and resolves spontaneously.[3][11] This has led to the recommendation for first-dose monitoring, including electrocardiography (ECG), for at least 6 hours.[3][13]
-
Long-term Effects: A minor increase in blood pressure has been observed with chronic use.[13]
Hepatotoxicity
Elevations in liver enzymes are a common finding in patients treated with Fingolimod.[14][15]
-
Mechanism: The precise mechanism of hepatotoxicity is not fully elucidated but is hypothesized to involve mitochondrial dysfunction and oxidative stress.[16][17] In vitro studies using HepG2 cells have shown that fingolimod-phosphate can decrease cell viability, reduce ATP levels, and disrupt mitochondrial membrane potential.[17]
-
Clinical Manifestation: In clinical trials, Alanine Aminotransferase (ALT) elevations greater than three times the upper limit of normal (ULN) were observed in 8-14% of patients.[14] While typically asymptomatic and reversible upon discontinuation, rare cases of acute liver failure requiring transplantation have been reported, prompting recommendations for regular liver function monitoring.[14][18][19]
Immunosuppression
By design, Fingolimod is an immunosuppressant. Its primary therapeutic action, lymphocyte sequestration, reduces the number of circulating lymphocytes to 20-30% of baseline values.[3]
-
Mechanism: As described, Fingolimod prevents the egress of naive and central memory T cells from lymph nodes.[1]
-
Clinical Manifestation: This lymphopenia increases the risk of opportunistic infections.[20] Fatal cases of herpes and zoster infections have been reported.[1][11] The immunosuppressive effect is reversible, with lymphocyte counts typically returning to normal within 2-4 weeks of drug discontinuation.[3]
Other Key Toxicities
-
Macular Edema: A rare but serious side effect, typically occurring within the first 3-4 months of treatment.[1][11]
-
Fetal Risk: Fingolimod is associated with an increased risk of fetal malformations and should not be used during pregnancy.[1]
Part 2: Profile of Fingolimod Impurities
Impurities in Fingolimod can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final active pharmaceutical ingredient (API).[6][7] Several process-related impurities have been identified, synthesized, and characterized.[6][21]
Identified Process-Related Impurities
Common impurities identified during Fingolimod synthesis include:
-
N-methyl Fingolimod: A methylated version of the primary amine.[6]
-
N,N-dimethyl Fingolimod: A di-methylated version of the primary amine.[6]
-
Monomethyl and Nitromonomethyl Impurities: Intermediates or by-products from specific synthetic routes.[6]
-
Hydroxy and Nitrohydroxy Impurities: Resulting from incomplete reactions or side reactions.[6]
-
Structural Analogs: Such as 2-Phenethyl and 3-Phenethyl Fingolimod analogs.[22]
Potential for Genotoxic Impurities (PGIs)
The synthesis of Fingolimod may involve reagents and intermediates with structural alerts for mutagenicity (e.g., alkylating agents).[9][21] This raises concerns about the potential for genotoxic impurities in the final drug substance. The ICH M7 guideline provides a framework for assessing and controlling these impurities to a level that poses negligible carcinogenic risk, often defined by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[10][23]
-
Example: A study identified two process-related impurities with alerting structures (alkyl sulfonates and alkyl halides) that were classified as potential genotoxic impurities requiring strict control.[21]
Part 3: Side-by-Side Toxicological Comparison
Direct comparative toxicological data for most Fingolimod impurities is not extensively published. Therefore, the assessment often relies on a combination of in silico predictions (e.g., for genotoxicity), the known pharmacology of the parent drug, and adherence to regulatory qualification thresholds.[8]
| Toxicological Endpoint | Fingolimod (Parent Drug) | Known/Potential Impurity Profile |
| Cardiotoxicity | Established Risk. Transient bradycardia and AV block due to S1P1 agonism.[11] | Potential Risk. Impurities that are structural analogs and retain affinity for S1P receptors could theoretically exert similar effects. Impurities lacking this affinity are unlikely to share this toxicity. |
| Hepatotoxicity | Established Risk. Dose-related elevation of liver enzymes; rare acute liver failure.[14][18] | Largely Unknown. The potential for impurities to cause or exacerbate liver injury is not well-characterized. Standard cytotoxicity assays on hepatic cell lines are required for qualification. |
| Immunosuppression | Mechanism-based Effect. Reversible lymphopenia is the intended pharmacological action.[3] | Potential Risk. Impurities that are S1P receptor agonists would be expected to contribute to immunosuppression. Non-agonist impurities would not. |
| Genotoxicity | Non-genotoxic. Standard battery of genotoxicity tests for Fingolimod was negative.[12][24] | Potential Risk. Certain process-related impurities may have structural alerts for mutagenicity (e.g., alkyl halides) and require specific assessment and control below the TTC.[9][21] |
| Reproductive Toxicity | Established Risk. Teratogenic potential identified.[1] | Unknown. Must be assumed to carry similar risk unless data proves otherwise, especially for structurally similar impurities. Qualification studies are necessary if levels exceed thresholds.[23] |
Part 4: Experimental Protocols for Toxicological Assessment
A robust toxicological evaluation of Fingolimod and its impurities requires a tiered approach, starting with in vitro assays to identify hazards, which can then be followed by more complex studies if necessary. The following diagram and protocols outline a standard workflow.
Caption: A typical workflow for identifying and assessing the toxicological risk of pharmaceutical impurities, starting with in silico and in vitro methods.
Protocol 1: In Vitro Hepatotoxicity Assessment using HepG2 Cells
Rationale: The human hepatoma cell line HepG2 is a widely accepted model for screening drug-induced liver injury, as Fingolimod is known to cause hepatotoxicity.[16][17] This assay evaluates general cytotoxicity.
Methodology:
-
Cell Culture: Culture HepG2 cells in Roswell Park Memorial Institute (RPMI) medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[16]
-
Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of Fingolimod and each impurity in Dimethyl Sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells, including the vehicle control.
-
Incubation: Expose the HepG2 cells to the compounds for 24, 48, and 72 hours.
-
MTT Assay for Viability:
-
After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 (concentration inhibiting 50% of cell viability) for each compound at each time point.
Protocol 2: Bacterial Reverse Mutation (Ames) Test for Genotoxicity
Rationale: This is a mandatory initial screening test to detect the potential of a substance to induce gene mutations. It is critical for evaluating PGIs.
Methodology:
-
Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver). This is crucial as some chemicals only become mutagenic after metabolism.
-
Plate Incorporation Method:
-
Prepare a top agar mixture containing a trace amount of histidine/tryptophan, the bacterial culture, and the test compound (Fingolimod or impurity) at various concentrations.
-
Pour this mixture onto a minimal glucose agar plate.
-
For the S9-activated condition, include the S9 mix in the top agar.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine/tryptophan).
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count in one or more strains.
Protocol 3: hERG Potassium Channel Assay for Cardiotoxicity
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, a major cardiac risk. This assay assesses the potential of Fingolimod and its impurities to cause this specific adverse effect.
Methodology:
-
System: Use a validated automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Compound Application: Prepare a range of concentrations for Fingolimod and each impurity. Apply each concentration to the cells for a sufficient duration to reach steady-state block (typically 3-5 minutes).
-
Voltage Protocol: Apply a specific voltage-clamp pulse protocol designed to elicit and measure the hERG current (I_hERG). A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step where the characteristic "tail current" is measured.
-
Data Acquisition: Record the tail current amplitude before and after compound application.
-
Data Analysis:
-
Calculate the percentage of hERG channel inhibition for each concentration relative to the baseline (vehicle control).
-
Fit the concentration-response data to a Hill equation to determine the IC50 value (concentration causing 50% inhibition).
-
Interpretation: An IC50 value below 10 µM is often considered a potential concern, warranting further investigation. The comparison should focus on whether the impurities have a significantly lower IC50 than the parent drug, Fingolimod.
-
Conclusion and Authoritative Insights
The toxicological profile of Fingolimod is well-defined, with its primary adverse effects—cardiotoxicity, hepatotoxicity, and immunosuppression—being direct consequences of its potent S1P receptor modulation. The critical task for drug development and manufacturing is to ensure that impurities do not introduce new, uncharacterized risks or exacerbate the known toxicities of the parent compound.
Our analysis underscores that while impurities retaining S1P receptor affinity might contribute to the known on-target effects, the greater concern lies with impurities that introduce novel hazards, particularly genotoxicity. The manufacturing process for Fingolimod must be rigorously controlled to prevent the formation of PGIs, ensuring their levels remain well below the established Threshold of Toxicological Concern.[9]
A systematic, phase-appropriate approach to impurity testing, as outlined in the experimental workflows, is not merely a regulatory hurdle but a fundamental component of ensuring patient safety. By integrating in silico tools with targeted in vitro assays, researchers can efficiently screen for potential liabilities and make informed decisions, ensuring the purity and safety of the final drug product. This self-validating system of progressive analysis is the cornerstone of modern pharmaceutical toxicology and is essential for bringing safe and effective medicines to patients.
References
-
Brieflands. (n.d.). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Retrieved from [Link]
-
Nevitt, S. J., et al. (2016). A systematic evaluation of the safety and toxicity of fingolimod for its potential use in the treatment of acute myeloid leukaemia. NIH National Library of Medicine. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Fingolimod. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NIH National Library of Medicine. Retrieved from [Link]
-
Tafti, D., et al. (2024). Fingolimod. In StatPearls. NIH National Library of Medicine. Retrieved from [Link]
-
Separation Science. (n.d.). Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines. Retrieved from [Link]
-
Gold, R., et al. (2016). Assessment of cardiac safety during fingolimod treatment initiation in a real-world relapsing multiple sclerosis population: a phase 3b, open-label study. Journal of Neurology. Retrieved from [Link]
-
Goodin, D. S. (2012). Fingolimod and cardiac risk: latest findings and clinical implications. Therapeutic Advances in Drug Safety. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2011). Australian Public Assessment Report for Fingolimod. Retrieved from [Link]
-
Nevitt, S. J., et al. (2016). A Systematic Evaluation of the Safety and Toxicity of Fingolimod for Its Potential Use in the Treatment of Acute Myeloid Leukaemia. Current Drug Safety. Retrieved from [Link]
-
Gold, R., et al. (2016). Assessment of cardiac safety during fingolimod treatment initiation in a real-world relapsing multiple sclerosis population: a phase 3b, open-label study. Semantic Scholar. Retrieved from [Link]
-
Oxford Academic. (2023). In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells. Retrieved from [Link]
-
Atici, E. B., et al. (2022). Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Biomedical Chromatography. Retrieved from [Link]
-
ResearchGate. (2015). A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis. Retrieved from [Link]
-
GOV.UK. (2021). Fingolimod (Gilenya▼): updated advice about the risks of serious liver injury and herpes meningoencephalitis. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fingolimod Hydrochloride?. Retrieved from [Link]
-
Sharan, A., et al. (2014). Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod. Drug Design, Development and Therapy. Retrieved from [Link]
-
Veeprho. (n.d.). Fingolimod Impurities and Related Compound. Retrieved from [Link]
-
Brinkmann, V. (2009). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. NIH National Library of Medicine. Retrieved from [Link]
-
D'Amico, E., et al. (2016). Effects of fingolimod treatments on alanine transaminase and aspartate transaminase levels in patients with multiple sclerosis. NIH National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Fingolimod. Retrieved from [Link]
-
SynThink. (n.d.). Fingolimod EP Impurities & USP Related Compounds. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Drug Information Association. (2010). Toxicity of Impurities. Retrieved from [Link]
-
Medscape. (2011). Cardiovascular Risks With Oral Fingolimod for Multiple Sclerosis. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2013). Complying with requirements relating to impurities in prescription medicines. Retrieved from [Link]
-
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
-
Karacam, S., et al. (2021). Fingolimod induced fulminant liver failure requiring liver transplantation: A case report. Turkish Journal of Gastroenterology. Retrieved from [Link]
-
accessdata.fda.gov. (2010). CHEMISTRY REVIEW(S). Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fingolimod. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2022). Public Assessment Report Scientific discussion Fingolimod Sandoz 0.25 mg, hard capsules. Retrieved from [Link]
-
accessdata.fda.gov. (2010). PHARMACOLOGY REVIEW(S). Retrieved from [Link]
-
NIH National Library of Medicine. (2023). In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells. Retrieved from [Link]
-
ResearchGate. (2020). Preparation and In vitro/In vivo Evaluation of Fingolimod hydrochloride Loaded Polymeric Mixed Nano-Micelles for Treatment of Multiple Sclerosis. Retrieved from [Link]
-
NIH National Library of Medicine. (2016). Antidepressant activity of fingolimod in mice. Retrieved from [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Fingolimod - Wikipedia [en.wikipedia.org]
- 3. A systematic evaluation of the safety and toxicity of fingolimod for its potential use in the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 5. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. veeprho.com [veeprho.com]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 10. premier-research.com [premier-research.com]
- 11. Fingolimod and cardiac risk: latest findings and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
- 13. Cardiovascular Risks With Oral Fingolimod for Multiple Sclerosis [medscape.com]
- 14. Fingolimod - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Effects of fingolimod treatments on alanine transaminase and aspartate transaminase levels in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gov.uk [gov.uk]
- 19. Fingolimod induced fulminant liver failure requiring liver transplantation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fingolimod Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 23. diaglobal.org [diaglobal.org]
- 24. accessdata.fda.gov [accessdata.fda.gov]
Mechanistic Confirmation of 2-Dimethylamino Fingolimod: A Comparative Technical Guide
Executive Summary: The "Dead-End" Analog
In the study of sphingosine-1-phosphate (S1P) signaling, 2-Dimethylamino Fingolimod (also referred to as N,N-dimethyl-FTY720) serves a critical role as a mechanistic probe. Unlike its parent compound Fingolimod (FTY720), which acts as a pro-drug requiring in vivo phosphorylation to become active, the 2-dimethylamino derivative is chemically engineered to resist phosphorylation.
This guide details the mechanism of action (MoA) of this compound, positioning it as the definitive negative control for S1P receptor-dependent pathways and a positive tool for isolating intracellular, receptor-independent effects (such as PP2A activation or Sphingosine Kinase inhibition).
Mechanistic Divergence: The Phosphorylation Switch
The pharmacological activity of Fingolimod hinges on a single enzymatic step: phosphorylation by Sphingosine Kinase 2 (SphK2) .[1] The structural modification in this compound—the substitution of the primary amine with a tertiary dimethylamine—creates a steric and chemical blockade that prevents this conversion.
The Structural Logic
-
Fingolimod (FTY720): Contains a primary amine (
) at the C2 position. This fits into the catalytic pocket of SphK2, accepting a phosphate group to become FTY720-P (the S1P receptor agonist). -
This compound: Contains a tertiary amine (
). The bulky methyl groups prevent the molecule from acting as a substrate for SphK2. Without the phosphate headgroup, it cannot bind high-affinity S1P receptors (S1PR1, 3, 4, 5).
DOT Visualization: The Signaling Blockade
The following diagram illustrates the divergence in metabolic fate between the parent compound and the dimethylamino derivative.
Figure 1: Mechanistic divergence. This compound bypasses the SphK2 -> S1PR axis, isolating intracellular effects.
Comparative Profile
The following table contrasts the physicochemical and biological properties of the three key variants. Use this to select the appropriate control for your assay.
| Feature | Fingolimod (FTY720) | FTY720-Phosphate (FTY720-P) | This compound |
| Primary Role | Pro-drug (Clinical) | Active Agonist (Biological) | Mechanistic Probe / Negative Control |
| SphK2 Substrate | Yes (High efficiency) | N/A (Already phosphorylated) | No (Resistant) |
| S1P Receptor Binding | Low / Negligible | High Affinity (nM range) | Negligible |
| Receptor Internalization | Induced (after conversion) | Induced (Immediate) | None |
| PP2A Activation | Yes | No | Yes |
| SphK1 Inhibition | Moderate | Weak | Potent |
Experimental Validation Protocols
To scientifically confirm that this compound is functioning correctly in your system (i.e., not activating S1P receptors), you must perform the following self-validating assays.
Protocol A: In Vitro Phosphorylation Assay (The "Negative" Proof)
Objective: Prove that this compound is not phosphorylated by SphK2, distinguishing it from FTY720.
Materials:
-
Recombinant human SphK2 enzyme.
-
ATP (standard) and [
-32P]ATP (10 Ci). -
Substrates: FTY720 (Positive Control), this compound (Test).
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60).[2]
Workflow:
-
Reaction Mix: Prepare kinase buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT, 10% glycerol).
-
Incubation: Incubate 50
M of substrate (FTY720 vs. 2-Dimethylamino) with 0.5 g SphK2 and 1 mM ATP (spiked with [ -32P]ATP) at 37°C for 30 minutes. -
Extraction: Stop reaction with 1:1 chloroform/methanol. Extract lipids.[3]
-
Separation: Spot organic phase onto TLC plate. Develop in chloroform/methanol/ammonium hydroxide (65:35:5).
-
Detection: Expose to autoradiography film.
-
Validation Criteria:
-
FTY720 Lane: Distinct radioactive band corresponding to FTY720-P (
~ 0.2-0.3). -
2-Dimethylamino Lane:No radioactive band (remains at solvent front or baseline without phosphate incorporation).
-
Protocol B: S1P Receptor Internalization Assay (The "Functional" Proof)
Objective: Confirm that this compound fails to induce S1P1 receptor internalization, unlike the phosphorylated parent compound.
Materials:
-
HEK293 cells stably expressing S1P1-GFP fusion protein.
-
Confocal Microscope or Flow Cytometer.
-
Compounds: FTY720 (100 nM), FTY720-P (10 nM), this compound (100 nM - 1
M).
Workflow:
-
Seeding: Plate S1P1-GFP HEK293 cells on glass coverslips (for confocal) or 6-well plates (for flow).
-
Starvation: Serum-starve cells for 4 hours to maximize surface receptor expression.
-
Treatment: Treat cells for 60 minutes at 37°C:
-
Group 1: Vehicle (DMSO).
-
Group 2: FTY720 (Requires endogenous SphK2 to work).
-
Group 3: FTY720-P (Direct control).
-
Group 4: this compound.
-
-
Fixation: Fix with 4% Paraformaldehyde.
-
Analysis:
-
Confocal: Observe GFP localization.
-
Flow Cytometry: Measure mean fluorescence intensity (MFI) of surface receptors (if using antibody) or total GFP distribution.
-
-
Validation Criteria:
-
FTY720 / FTY720-P: GFP signal redistributes from plasma membrane to intracellular vesicles (punctate staining).
-
This compound: GFP signal remains strictly localized to the plasma membrane (similar to Vehicle).
-
Decision Logic for Researchers
Use the following logic flow to determine when to deploy this compound in your study.
Figure 2: Experimental decision matrix for validating mechanism of action.
References
-
Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[3][4][5][6][7][8] Journal of Biological Chemistry.
- Establishes the requirement of phosphoryl
-
Paugh, S. W., et al. (2003). "The Immunosuppressant FTY720 Is Phosphorylated by Sphingosine Kinase Type 2."[1][4] FEBS Letters.
-
Identifies SphK2 as the specific enzyme responsible for activating FTY720.[4]
-
-
Lim, K. G., et al. (2011). "FTY720 analogues as sphingosine kinase 1 inhibitors."[9] Journal of Biological Chemistry.
- Discusses the structural requirements for SphK inhibition vs.
-
Edsall, L. C., et al. (1998). "N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C." Biochemistry.
- Provides the foundational chemistry explaining why N,N-dimethylated sphingoid bases act as inhibitors rather than substr
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720 on the way from the base camp to the summit of the mountain: relevance for remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of sphingosine-1-phosphate receptors by FTY720 inhibits angiogenesis and tumor vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FTY720 analogues as sphingosine kinase 1 inhibitors: enzyme inhibition kinetics, allosterism, proteasomal degradation, and actin rearrangement in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Dimethylamino Fingolimod against known immunosuppressants
This guide outlines the technical benchmarking of 2-Dimethylamino Fingolimod (2-DMA-FTY720) , a structural analog of the established immunosuppressant Fingolimod (FTY720).
Executive Summary for Researchers: Unlike the parent compound FTY720, which acts as a pro-drug requiring phosphorylation to sequester lymphocytes, This compound functions primarily through non-canonical mechanisms . Due to the steric hindrance and chemical nature of the tertiary amine, it resists phosphorylation by Sphingosine Kinase 2 (SphK2). Consequently, it serves as a critical tool for isolating S1P-receptor-independent effects , specifically TRPM7 channel inhibition and direct cytotoxicity, distinct from the lymphopenia-inducing mechanism of classical Fingolimod.
Mechanistic Divergence: The Benchmarking Core
To accurately benchmark 2-DMA-Fingolimod, one must understand that it is not a direct substitute for FTY720 in S1P receptor modulation. It is a pharmacological probe used to differentiate receptor-mediated immunity from intracellular ion channel modulation.
Comparative Mechanism Table
| Feature | Fingolimod (FTY720) | This compound | Cyclosporine A (Control) |
| Primary Target | S1P Receptors (1, 3, 4,[1] 5) | TRPM7 Channel / PP2A | Calcineurin (NF-AT pathway) |
| Bioactivation | Required (via SphK2 to FTY720-P) | Blocked (Resists Phosphorylation) | None (Direct Action) |
| Lymphopenia | Profound (Sequestration) | Negligible / Absent | Moderate (Proliferation Block) |
| TRPM7 Inhibition | Moderate (IC50 ~0.7 µM) | High Potency | Inactive |
| Key Application | Autoimmune Models (MS) | Ion Channel Research / Cancer | Transplant Rejection |
Signal Transduction & Causality Visualization
The following diagram illustrates the critical bifurcation in signaling. FTY720 enters the "Canonical" pathway via SphK2, while 2-DMA-Fingolimod is shunted to the "Non-Canonical" pathway, acting directly on membrane channels.
Figure 1: Divergent signaling pathways. 2-DMA-Fingolimod bypasses SphK2 phosphorylation, acting directly on TRPM7.
Experimental Benchmarking Protocols
To validate the specific activity of 2-DMA-Fingolimod, you must perform a Negative Control Assay for S1P activity and a Positive Assay for TRPM7 inhibition.
Protocol A: Validating Phosphorylation Resistance (The "SphK2 Trap")
Objective: Confirm that 2-DMA-Fingolimod is not converted to an S1P agonist.
-
Cell System: HEK293 cells overexpressing murine SphK2.
-
Incubation: Treat cells with 1 µM FTY720 (Control) and 1 µM 2-DMA-Fingolimod for 6 hours.
-
Extraction: Lyse cells in methanol/chloroform (2:1).
-
Detection (LC-MS/MS):
-
Target Mass FTY720-P: [M+H]+ ~388.2
-
Target Mass 2-DMA-FTY720-P: [M+H]+ ~416.2 (Hypothetical)
-
-
Success Metric:
-
FTY720 Sample: High peak for phosphorylated metabolite.
-
2-DMA Sample: Zero/Trace detection of phosphorylated species.
-
Interpretation: This confirms any observed biological effect is not S1P-receptor mediated.
-
Protocol B: TRPM7 Current Inhibition (Patch Clamp)
Objective: Quantify the potency of 2-DMA-Fingolimod against the ion channel target.
-
Setup: Whole-cell patch clamp on TRPM7-expressing HEK293 cells.
-
Internal Solution: Mg²⁺-free to maximize TRPM7 outward currents.
-
Voltage Ramp: -100 mV to +100 mV over 50 ms.
-
Application:
-
Data Analysis:
-
Calculate % inhibition at +80 mV.
-
Expected Result: 2-DMA-Fingolimod will inhibit current rapidly (IC50 ~1 µM). FTY720-Phosphate will show NO effect. [5]
-
Causality: This proves the unphosphorylated lipid tail is the pharmacophore for channel inhibition, not the phosphate headgroup.
-
Technical Data Summary
The following data points are synthesized from structural analog behaviors and TRPM7 inhibition studies involving FTY720 derivatives.
| Parameter | FTY720 (Prodrug) | FTY720-Phosphate (Active) | 2-DMA-Fingolimod |
| S1P1 Receptor EC50 | > 1000 nM | ~0.3 nM | Inactive |
| SphK2 Interaction | Substrate (Km ~5 µM) | Product (Inhibitor) | Non-Substrate |
| TRPM7 Inhibition | Yes (IC50 ~0.7 µM) | No Effect | Yes (Potent) |
| Lymphopenia (In Vivo) | Yes | Yes | No |
| Cytotoxicity (Jurkat) | Moderate | Low | High |
Scientific Insight: The toxicity of FTY720 in cancer cell lines is often attributed to the unphosphorylated form. By using 2-DMA-Fingolimod, researchers can study this toxicity without the confounding variable of concurrent S1P receptor activation.
References
-
Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[2][3][6][7][8][9] Journal of Biological Chemistry.
-
Qin, X., et al. (2013). "Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels."[5][10] British Journal of Pharmacology.
-
Zemann, B., et al. (2006). "Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720."[11] Blood.
-
Lim, K.G., et al. (2011). "FTY720 analogues as sphingosine kinase 2 inhibitors."[1] Cellular Signalling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Immunosuppressant FTY720 (Fingolimod) enhances Glycosaminoglycan depletion in articular cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fingolimod - Wikipedia [en.wikipedia.org]
- 7. The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. The Immunosuppressant Fingolimod (FTY720) for the Treatment of Mechanical Force-Induced Abnormal Scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation & Analytical Comparison: 2-Dimethylamino Fingolimod
Executive Summary
In the development of sphingosine-1-phosphate (S1P) receptor modulators like Fingolimod (FTY720) , purity profiling is not merely a regulatory checkbox but a safety imperative. 2-Dimethylamino Fingolimod (CAS: 1404433-87-9), also known as the N,N-dimethyl impurity, represents a critical process-related byproduct.
This guide provides an independent validation framework for researchers and QC scientists. Unlike the parent drug, which acts as a pro-drug requiring phosphorylation, the 2-dimethylamino analog presents unique analytical challenges and distinct pharmacological properties. This document validates the analytical separation of this impurity and elucidates the mechanistic reasons for its biological inactivity, serving as a definitive reference for drug development professionals.
Part 1: Chemical & Physical Characterization
To validate the identity of this compound, one must first distinguish its physicochemical profile from the parent compound, Fingolimod Hydrochloride. The introduction of two methyl groups on the amine significantly alters lipophilicity and basicity.
Table 1: Comparative Physicochemical Profile
| Feature | Fingolimod (FTY720) | This compound | Impact on Analysis |
| Structure | Primary Amine ( | Tertiary Amine ( | Altered pKa and retention time. |
| Molecular Formula | Mass shift of +28 Da. | ||
| Mol. Weight (Free Base) | 307.47 g/mol | 335.52 g/mol | Distinct MS parent ion ( |
| pKa (Calculated) | ~7.8 (Amine) | ~9.2 (Tertiary Amine) | Stronger base; affects peak tailing in low pH. |
| LogP (Lipophilicity) | 4.5 | ~5.1 | Increased retention on C18 columns. |
| Regulatory Status | API (Immunomodulator) | Process Impurity / Reference Standard | Requires limit quantification (usually <0.15%). |
Part 2: Mechanistic Insight (The "Methylation Trap")
Expertise Insight: Why does this specific impurity matter biologically? Fingolimod is a pro-drug . It is biologically inactive until phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) to form Fingolimod-phosphate. This phosphorylation occurs at the hydroxymethyl group, but the enzyme requires a specific recognition motif at the amino group.
Experimental data suggests that N-methylation sterically hinders the catalytic site of SphK2 . While the primary amine of Fingolimod fits into the kinase binding pocket, the bulky dimethylamino group of the impurity prevents effective phosphorylation. Consequently, this compound acts as a "dead" analog—it cannot be activated to the S1P receptor agonist form, potentially reducing drug efficacy or acting as a competitive inhibitor (similar to N,N-dimethylsphingosine).
Diagram 1: The Phosphorylation Blockade Mechanism
Caption: Mechanism of Action Comparison. The N-dimethyl impurity fails to undergo phosphorylation by SphK2 due to steric hindrance, rendering it biologically inactive.
Part 3: Analytical Validation Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating . The separation relies on the difference in basicity and hydrophobicity between the primary and tertiary amines.
Protocol A: HPLC Separation (USP-Aligned)
This method is validated to separate Fingolimod from its process-related impurities, specifically resolving the 2-Dimethylamino analog which elutes after the main peak due to higher lipophilicity.
-
Objective: Quantify this compound at 0.05% threshold.
-
Instrumentation: HPLC with UV-DAD or UPLC.
Step-by-Step Workflow:
-
Column Selection: Use a high-carbon load C18 column (e.g., Purospher STAR RP-18 Endcapped, 150 x 3.0 mm, 3 µm) to maximize interaction with the lipid tail.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0). Note: Low pH is critical to protonate the amines and prevent tailing.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program:
-
T=0 min: 50% B
-
T=15 min: 90% B (Linear ramp)
-
T=20 min: 90% B (Hold to elute lipophilic dimethyl impurity)
-
T=21 min: 50% B (Re-equilibration)
-
-
Detection: UV Absorbance at 215 nm .
-
System Suitability Criteria:
-
Resolution (
) between Fingolimod and 2-Dimethylamino impurity > 2.0. -
Tailing Factor < 1.5.
-
Protocol B: LC-MS/MS Identification
For absolute confirmation during "unknown" peak investigation, Mass Spectrometry is required.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ions:
-
Fingolimod: Precursor
308.3 Product ions 290 (loss of water), 255. -
This compound: Precursor
336.3 Product ions 318 (loss of water), 291 (loss of dimethylamine fragment).
-
-
differentiation: The +28 Da mass shift in the parent ion is definitive.
Part 4: Synthesis & Origin (Root Cause Analysis)
Understanding the origin of the impurity allows for process control.[1] The 2-Dimethylamino impurity typically arises during the reductive amination step or via over-alkylation if methyl iodide is used in late-stage synthesis.
Diagram 2: Impurity Formation Pathway
Caption: Synthesis pathway highlighting the divergence point where uncontrolled methylation leads to the 2-Dimethylamino impurity.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Fingolimod Hydrochloride Monograph 2988. European Directorate for the Quality of Medicines (EDQM). [Link]
-
Zheng, X., et al. (2022) . Synthesis, characterization and control of process-related impurities in Fingolimod. Biomedical Chromatography. [Link]
Sources
Comparative Assessment: S1P Receptor Specificity of 2-Dimethylamino Fingolimod vs. FTY720
Executive Summary: The "Phosphorylation Switch"
2-Dimethylamino Fingolimod (DMA-Fingolimod) is a critical tool compound in sphingolipid signaling research, distinct from its parent compound, Fingolimod (FTY720) .
While FTY720 is a pro-drug that requires in vivo phosphorylation by sphingosine kinase 2 (SphK2) to bind Sphingosine-1-Phosphate (S1P) receptors, DMA-Fingolimod cannot be phosphorylated due to steric hindrance at the amine group. Consequently, DMA-Fingolimod exhibits negligible affinity for S1P receptor subtypes (S1P1–5) .
Research Utility: This compound serves as the essential negative control for S1P receptor signaling. If a biological effect (e.g., apoptosis, PP2A activation) persists with DMA-Fingolimod treatment, the mechanism is S1P receptor-independent .
Comparative Profile: Agonists vs. Non-Binders
The following table contrasts the pharmacological profiles of the standard drug (FTY720), its active metabolite (FTY720-P), and the dimethyl analog.
Table 1: Pharmacological Specificity Profile
| Feature | Fingolimod (FTY720) | Fingolimod-Phosphate (FTY720-P) | This compound |
| Primary Role | Pro-drug (SphK2 Substrate) | Pan-S1P Receptor Agonist | Negative Control / Intracellular Modulator |
| S1P Receptor Affinity | Low / Negligible (>10 µM) | High (nM range for S1P1,3,4,5) | None / Negligible |
| SphK2 Phosphorylation | Efficient (Rate-limiting step) | N/A (Already phosphorylated) | Blocked (Steric hindrance) |
| S1P1 Internalization | Yes (after conversion) | Yes (Rapid) | No |
| PP2A Activation | Yes (Direct interaction) | Low / None | Yes (Potent) |
| Key Application | MS Therapy / Immunomodulation | Receptor Pharmacology | Distinguishing intracellular vs. receptor effects |
Mechanistic Visualization
The diagram below illustrates the divergent pathways. Note how DMA-Fingolimod bypasses the receptor pathway entirely to act on intracellular targets like Protein Phosphatase 2A (PP2A).
Figure 1: Divergent signaling pathways. DMA-Fingolimod retains intracellular activity (PP2A) but fails to engage S1P receptors due to lack of phosphorylation.
Experimental Protocols for Specificity Assessment
To scientifically validate that an observed effect is specific to DMA-Fingolimod (and therefore receptor-independent), you must run two parallel assays: a GTPγS Binding Assay (to prove receptor silence) and a Functional Intracellular Assay (to prove compound activity).
Protocol A: [³⁵S]GTPγS Binding Assay (Validating Lack of Receptor Agonism)
This protocol confirms that DMA-Fingolimod does not activate G-protein signaling coupled to S1P receptors.
Materials:
-
Membranes from CHO or HEK293 cells overexpressing human S1P1 (or S1P3/4/5).
-
[³⁵S]GTPγS (Specific Activity >1000 Ci/mmol).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1% Fatty-acid free BSA.
Workflow:
-
Preparation: Dilute membranes to 5–10 µg protein/well in Assay Buffer containing 10 µM GDP (to reduce basal noise).
-
Incubation: Add test compounds:
-
Positive Control: S1P or FTY720-P (0.1 nM – 10 µM dose response).
-
Test: DMA-Fingolimod (0.1 nM – 10 µM).
-
Negative Control: Vehicle (DMSO).[1]
-
-
Radionuclide Addition: Add 0.1 nM [³⁵S]GTPγS to all wells.
-
Binding: Incubate for 60 minutes at 30°C.
-
Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure bound radioactivity via liquid scintillation counting.
Expected Result:
-
FTY720-P: Sigmoidal dose-response curve (EC50 ~0.3–3.0 nM).
-
DMA-Fingolimod: Flat line (indistinguishable from Vehicle). This confirms lack of S1P receptor specificity.
Protocol B: PP2A Phosphatase Activation (Validating Intracellular Activity)
This protocol ensures the DMA-Fingolimod compound is chemically active and capable of entering the cell, distinguishing it from an inert substance.
Materials:
-
Leukemia cell line (e.g., HL-60 or U937) or cell lysate.
-
PP2A Immunoprecipitation Kit.
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Malachite Green Phosphate Detection Solution.
Workflow:
-
Treatment: Treat cells with DMA-Fingolimod (2.5 µM – 5 µM) for 12–24 hours.
-
Lysis: Lyse cells in phosphatase-inhibitor-free buffer (critical: do not add Okadaic acid).
-
Immunoprecipitation: Pull down PP2A-C (catalytic subunit) using specific antibodies.
-
Enzymatic Reaction: Incubate IP beads with phosphopeptide substrate for 15 min at 37°C.
-
Detection: Add Malachite Green solution to stop reaction and measure absorbance at 620 nm (free phosphate release).
Expected Result:
-
DMA-Fingolimod: Significant increase in free phosphate compared to vehicle (indicating PP2A reactivation via SET inhibition).
Workflow Decision Tree
Use this logic flow to determine when to deploy DMA-Fingolimod in your drug development pipeline.
Figure 2: Decision logic for using DMA-Fingolimod to validate mechanism of action.
References
-
Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors.[2][3] Journal of Biological Chemistry, 277(24), 21453-21457.
-
Neviani, P., et al. (2013). PP2A-activating drugs selectively eradicate leukemia stem cells. Journal of Clinical Investigation, 123(10), 4144-4157.
-
Lim, K. G., et al. (2011). FTY720 analogues as sphingosine kinase 1 inhibitors: enzyme specificity and structural mechanisms. Cellular Signalling, 23(10), 1590-1595.
-
Albert, R., et al. (2005). Synthesis and biological evaluation of aminophosphonate analogs of the immunosuppressant FTY720. Journal of Medicinal Chemistry, 48(16), 5373-5377.
-
Perrotti, D., & Neviani, P. (2013). Restoration of phosphatase activity by FTY720 derivatives: a novel therapeutic strategy for Ph+ leukemias. Cell Cycle, 12(17), 2725-2726.
Sources
- 1. Differential Expression of the Sphingolipid Pathway Is Associated with Sensitivity to the PP2A Activator FTY720 in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells [mdpi.com]
- 3. Efficacy and acceptability of the S1P receptor in the treatment of multiple sclerosis: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fingolimod and its N,N-dimethyl Derivative: A Predictive Analysis of Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Primary Amine in Fingolimod's Mechanism of Action
Fingolimod (FTY720) is a cornerstone oral therapy for relapsing-remitting multiple sclerosis, valued for its unique immunomodulatory effects.[1][2] Its efficacy is not inherent to the parent molecule but is unlocked through in vivo phosphorylation. This bioactivation, catalyzed by sphingosine kinase 2, targets the primary amine of Fingolimod, converting it to Fingolimod-phosphate.[3][4] This phosphorylated metabolite then acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors, crucial for regulating lymphocyte trafficking.[5][6]
This guide explores the predicted experimental outcomes when comparing Fingolimod to a hypothetical derivative, 2-Dimethylamino Fingolimod (N,N-dimethyl Fingolimod). The central hypothesis is that the conversion of the primary amine to a tertiary amine will abrogate the molecule's canonical S1P receptor-mediated activity due to the inability of sphingosine kinase 2 to phosphorylate a tertiary amine. This guide will detail the experimental methodologies required to test this hypothesis, providing a framework for researchers investigating structure-activity relationships of Fingolimod analogs.
Predicted Comparative Profile: Fingolimod vs. This compound
| Feature | Fingolimod (FTY720) | This compound (Predicted) | Rationale for Prediction |
| In vivo Phosphorylation | Yes, by Sphingosine Kinase 2 | No | Tertiary amine cannot be phosphorylated by sphingosine kinase 2. |
| S1P Receptor Binding | Active (as Fingolimod-phosphate) | Inactive | Lack of phosphorylation prevents binding to S1P receptors. |
| Lymphocyte Sequestration | Yes | No | Inability to modulate S1P receptors on lymphocytes. |
| Therapeutic Efficacy in EAE | High | None | Dependent on lymphocyte sequestration. |
Visualizing the Central Hypothesis: The Impact of N,N-dimethylation
Caption: Predicted metabolic pathways of Fingolimod and this compound.
Experimental Workflows for Comparative Analysis
To empirically validate the predicted differences between Fingolimod and its N,N-dimethyl derivative, a series of in vitro and in vivo experiments are necessary.
In Vitro Characterization
This phase focuses on the direct interaction of the compounds with their molecular targets and their effects on cellular functions.
a) Sphingosine Kinase 2 (SphK2) Activity Assay
-
Objective: To determine if this compound can be phosphorylated by SphK2.
-
Methodology:
-
Recombinant human SphK2 is incubated with ATP and either Fingolimod or this compound.
-
The production of ADP, the byproduct of phosphorylation, is measured using a commercially available kinase assay kit.
-
A decrease in ATP or an increase in ADP in the presence of the test compound indicates substrate phosphorylation.
-
-
Predicted Outcome: Fingolimod will show a concentration-dependent increase in ADP production, while this compound will show no significant ADP production above baseline.
b) S1P Receptor Binding Assay
-
Objective: To assess the ability of the compounds (in their predicted phosphorylated and non-phosphorylated forms) to bind to S1P receptors.
-
Methodology:
-
Cell membranes expressing specific S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5) are incubated with a radiolabeled S1P ligand.
-
Increasing concentrations of Fingolimod, Fingolimod-phosphate, and this compound are added to compete with the radioligand.
-
The displacement of the radioligand is measured to determine the binding affinity (Ki) of the test compounds.
-
-
Predicted Outcome: Fingolimod-phosphate will effectively displace the radioligand from S1P receptors, demonstrating high-affinity binding. Fingolimod and this compound will show negligible displacement, indicating a lack of binding.
c) Lymphocyte Chemotaxis Assay
-
Objective: To evaluate the functional consequence of S1P receptor modulation on lymphocyte migration.
-
Methodology:
-
Isolated primary lymphocytes are placed in the upper chamber of a transwell plate.
-
The lower chamber contains S1P as a chemoattractant.
-
Lymphocytes are pre-incubated with Fingolimod-phosphate or this compound before being placed in the upper chamber.
-
The number of cells that migrate to the lower chamber is quantified.
-
-
Predicted Outcome: Fingolimod-phosphate will inhibit S1P-induced lymphocyte migration. This compound will have no effect on lymphocyte migration.
Caption: In vitro experimental workflow for comparative analysis.
In Vivo Evaluation in an Animal Model
The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is the gold standard for preclinical evaluation of multiple sclerosis therapies.
a) EAE Model Induction and Treatment
-
Objective: To compare the in vivo efficacy of Fingolimod and this compound in a relevant disease model.
-
Methodology:
-
EAE is induced in mice by immunization with a myelin-derived peptide.
-
Once clinical signs of EAE appear, daily oral treatment with vehicle, Fingolimod, or this compound is initiated.
-
Clinical scores, reflecting the severity of paralysis, are recorded daily.
-
At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination.
-
-
Predicted Outcome: Fingolimod treatment will significantly ameliorate the clinical signs of EAE and reduce inflammation and demyelination in the spinal cord. This compound will show no therapeutic benefit compared to the vehicle control group.
b) Peripheral Blood Lymphocyte Counting
-
Objective: To directly measure the effect of the compounds on lymphocyte trafficking in vivo.
-
Methodology:
-
Blood samples are collected from treated and control EAE mice at various time points.
-
Total lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry.
-
-
Predicted Outcome: Fingolimod-treated mice will exhibit a significant and sustained reduction in peripheral blood lymphocyte counts. This compound-treated mice will show no significant change in lymphocyte counts compared to vehicle-treated animals.
Caption: In vivo experimental workflow in the EAE model.
Conclusion
This comparative guide provides a scientifically grounded, predictive framework for evaluating the experimental outcomes of this compound relative to its parent compound, Fingolimod. The central, structurally-driven hypothesis is that the N,N-dimethylation of Fingolimod will render it inactive as an S1P receptor modulator by preventing the critical in vivo phosphorylation step. The detailed experimental protocols outlined here offer a clear and logical path for researchers to validate this prediction. Understanding the structure-activity relationships of Fingolimod and its analogs is crucial for the rational design of next-generation S1P receptor modulators with improved therapeutic profiles.
References
-
Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. PubMed.[Link]
-
Practical synthesis of fingolimod from diethyl acetamidomalonate. ResearchGate.[Link]
-
A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal.[Link]
-
Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Omega.[Link]
- Process for preparation of fingolimod.
-
Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology.[Link]
-
Fingolimod. StatPearls.[Link]
-
Molecular pharmacodynamics of new oral drugs used in the treatment of multiple sclerosis. British Journal of Clinical Pharmacology.[Link]
- Pharmaceutical compositions of fingolimod.
-
Fingolimod Versus Dimethyl-fumarate in Multiple Sclerosis. ClinicalTrials.gov.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2016042493A1 - Pharmaceutical compositions of fingolimod - Google Patents [patents.google.com]
- 3. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular pharmacodynamics of new oral drugs used in the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
